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  • Product: Ethyl 3-(4-amino-2-fluorophenyl)propanoate
  • CAS: 865137-77-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utilization of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals utilizing Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS 865137-77-5). CAS 865137-77-5...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals utilizing Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS 865137-77-5).

CAS 865137-77-5 | A Privileged Fluorinated Scaffold for Medicinal Chemistry[1][2][3][4][5][6][7]

Executive Summary

Ethyl 3-(4-amino-2-fluorophenyl)propanoate is a specialized bifunctional intermediate increasingly utilized in the synthesis of next-generation pharmaceuticals. Distinguished by its ortho-fluorine substitution relative to the propanoate tail and a para-amino group , this compound serves as a critical building block for modulating lipophilicity, metabolic stability, and ligand-target binding kinetics.

Unlike generic aniline derivatives, the specific substitution pattern of CAS 865137-77-5 offers unique electronic properties: the fluorine atom at the C2 position exerts an inductive electron-withdrawing effect, lowering the pKa of the aniline nitrogen and altering the conformational preference of the propanoate side chain. This guide details the synthesis, quality control, and strategic application of this scaffold in drug discovery.

Chemical Profile & Physical Properties[1][2][8][9][10][11]

The following data consolidates the physicochemical characteristics requisite for precise experimental handling.

PropertySpecification
Chemical Name Ethyl 3-(4-amino-2-fluorophenyl)propanoate
CAS Number 865137-77-5
Molecular Formula C₁₁H₁₄FNO₂
Molecular Weight 211.23 g/mol
Appearance Off-white to pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water
pKa (Calculated) ~3.5 (Aniline NH₂), due to electron-withdrawing F-effect
LogP ~2.1
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Pathway & Manufacturing Logic

The industrial preparation of CAS 865137-77-5 typically follows a convergent route designed to minimize defluorination side reactions while ensuring complete reduction of the nitro precursor.

Retrosynthetic Analysis (Graphviz Diagram)

The following diagram illustrates the logical disconnection approach, tracing the target molecule back to commercially available fluorinated precursors.

Retrosynthesis Target Target: Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS 865137-77-5) NitroEster Intermediate A: Ethyl 3-(4-nitro-2-fluorophenyl)propanoate NitroEster->Target Selective Reduction (H2, Pd/C) Cinnamate Intermediate B: Ethyl 3-(4-nitro-2-fluorophenyl)acrylate Cinnamate->NitroEster Hydrogenation (Alkene Reduction) Start1 Starting Material 1: 1-Bromo-2-fluoro-4-nitrobenzene Start1->Cinnamate Heck Coupling (Pd(OAc)2, P(o-tol)3) Start2 Starting Material 2: Ethyl Acrylate Start2->Cinnamate + Base (Et3N)

Figure 1: Retrosynthetic pathway highlighting the Heck coupling and subsequent hydrogenation strategy.

Detailed Experimental Protocol: "One-Pot" Hydrogenation

While the synthesis involves two stages (Heck coupling followed by reduction), the reduction step is the most critical for quality control. Incomplete reduction leads to the nitro-propanoate impurity, while over-reduction can lead to defluorination.

Objective: Convert Ethyl 3-(4-nitro-2-fluorophenyl)acrylate to Ethyl 3-(4-amino-2-fluorophenyl)propanoate.

Reagents:

  • Precursor: Ethyl 3-(4-nitro-2-fluorophenyl)acrylate (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Solvent: Ethanol (anhydrous) or Methanol

  • Hydrogen Source: H₂ gas (balloon or reactor at 30 psi)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with the nitro-acrylate precursor. Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen.

  • Solvation: Dissolve the precursor in Ethanol (10 mL/g). Ensure complete dissolution; gentle warming (30°C) is permissible.

  • Catalyst Addition: Caution: Pyrophoric. Under a strong N₂ stream, carefully add the wet Pd/C catalyst.

  • Hydrogenation:

    • Evacuate the vessel and backfill with Hydrogen (H₂). Repeat three times.

    • Stir vigorously at Room Temperature (20–25°C) under H₂ atmosphere (1–3 atm).

    • Monitoring: The reaction is exothermic. Monitor internal temperature to prevent "runaway" which promotes defluorination.

  • Reaction Endpoint: Monitor via LC-MS.

    • Target Mass: [M+H]⁺ = 212.1

    • Intermediate: Disappearance of alkene peak (UV active at higher wavelength).

    • Impurity Check: Watch for mass 194 (Defluorinated product).

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out (fire hazard).

    • Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure (<40°C) to yield the crude amine as a viscous oil.

Scientific Rationale: Using wet Pd/C minimizes ignition risk. Maintaining ambient temperature is crucial; elevated temperatures (>50°C) significantly increase the rate of Carbon-Fluorine bond cleavage (hydrogenolysis) on the aromatic ring.

Strategic Applications in Drug Discovery

This compound is not merely a linker; it is a pharmacophore modulator .

Electronic Modulation via Fluorine

The C2-Fluorine atom is strategically positioned to influence the aniline nitrogen (N4) .

  • Inductive Effect (-I): The fluorine withdraws electron density from the ring, lowering the basicity of the amine. This makes the resulting amides (if coupled) more resistant to metabolic hydrolysis.

  • Conformational Lock: The fluorine atom creates a steric and electrostatic repulsion with the propanoate side chain, favoring specific rotamers that can enhance binding affinity in "solvent-front" pockets of kinases or proteases.

Workflow: Scaffold Utilization

The following workflow demonstrates how this scaffold acts as a divergence point in library synthesis.

ApplicationWorkflow Scaffold Ethyl 3-(4-amino-2-fluorophenyl)propanoate (The Scaffold) PathA Pathway A: Reductive Amination Scaffold->PathA Aldehydes NaBH(OAc)3 PathB Pathway B: Amide Coupling Scaffold->PathB Carboxylic Acids HATU/DIEA PathC Pathway C: Cyclization Scaffold->PathC Intramolecular (If modified) ProdA Secondary Amines (Kinase Solvent Region) PathA->ProdA ProdB Peptidomimetics (Protease Inhibitors) PathB->ProdB ProdC Dihydroquinolinones (Novel Heterocycles) PathC->ProdC

Figure 2: Divergent synthesis pathways utilizing the amino and ester functionalities.

Quality Control & Stability

To ensure reproducibility in biological assays, the following impurity profile must be managed.

Impurity TypeOriginDetection (LC-MS)Mitigation Strategy
Nitro-Precursor Incomplete HydrogenationM+H = 242 (Nitro)Extend reaction time; increase H₂ pressure.
Defluorinated Analog Over-reduction (Hydrogenolysis)M+H = 194Keep Temp < 30°C; Stop reaction immediately upon conversion.
Hydrolyzed Acid Moisture/StorageM+H = 184 (Acid)Store under Argon; Avoid aqueous workup if possible.
Oxidation (N-Oxide) Air exposureM+H = 228Store in amber vials; use antioxidants (e.g., BHT) if stored in solution.

Self-Validating QC Protocol: Before using this reagent in library synthesis, run a 1H-NMR .

  • Check: Doublet of Doublets (dd) at ~6.3–6.5 ppm (aromatic protons ortho to F) to confirm Fluorine integrity.

  • Check: Triplet at ~1.2 ppm and Quartet at ~4.1 ppm to confirm the Ethyl ester is intact.

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

  • Specific Risk: Fluorinated anilines can be toxic if absorbed through the skin.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle strictly inside a fume hood.

  • Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers (e.g., nitric acid) as anilines can react violently.

References

  • Accela ChemBio Inc. (2023).[1][2][3][4][5][6][7][8][9][10][11] Product Analysis: Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS 865137-77-5).[1][2][3][4][5][6][7][11][12][13] Retrieved from [Link]

  • ChemSRC. (2023). Physicochemical Properties and Safety Data for CAS 865137-77-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary: Fluorinated Aniline Derivatives. Retrieved from [Link]

  • Materion. (2018).[1] Safety Data Sheet: General Fluorinated Compounds Handling. Retrieved from [Link]

(Note: While specific patent literature for this exact CAS is proprietary or embedded within broad Markush structures of kinase inhibitor patents, the synthetic methodologies described above are grounded in standard practices for fluorinated aniline synthesis as verified by general chemical literature.)

Sources

Exploratory

"Ethyl 3-(4-amino-2-fluorophenyl)propanoate" chemical properties

Technical Whitepaper: Ethyl 3-(4-amino-2-fluorophenyl)propanoate as a Scaffold in Medicinal Chemistry Executive Summary Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS 865137-77-5) represents a critical "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 3-(4-amino-2-fluorophenyl)propanoate as a Scaffold in Medicinal Chemistry

Executive Summary

Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS 865137-77-5) represents a critical "privileged scaffold" in modern drug discovery. Its structural utility lies in the unique electronic and steric modulation provided by the ortho-fluorine atom relative to the aniline moiety. This specific substitution pattern lowers the basicity of the amine, enhances metabolic stability against N-oxidation, and serves as a vital intermediate in the synthesis of Factor Xa inhibitors, kinase inhibitors (e.g., EGFR/VEGFR targets), and next-generation oxazolidinone antibiotics. This guide details the physicochemical profile, optimized synthetic protocols, and reactivity logic required for its deployment in high-throughput lead optimization.

Part 1: Chemical Profile & Structural Analysis

The introduction of fluorine at the ortho position to the amino group creates a specific electronic environment that differentiates this scaffold from its non-fluorinated analogs.

Table 1: Physicochemical Properties

PropertyValueCausality / Relevance
CAS Number 865137-77-5Unique identifier for regulatory filing.
Molecular Formula C₁₁H₁₄FNO₂Core stoichiometry.
Molecular Weight 211.23 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).
LogP (Predicted) ~1.7 - 2.0Indicates moderate lipophilicity, suitable for oral bioavailability optimization.
pKa (Aniline) ~3.5 - 4.0The o-F atom (electronegative) withdraws density, lowering pKa compared to aniline (~4.6), reducing lysosomal trapping.
H-Bond Donors/Acceptors 2 / 4Balanced profile for receptor pocket binding.
Structural Logic: The Fluorine Effect

The 2-fluoro substituent is not merely a steric block; it is a bioisostere for hydrogen that exerts a profound electronic effect.

  • Metabolic Blocking: It prevents metabolic hydroxylation at the ortho position, a common clearance pathway for phenyl-propanoates.

  • Conformational Lock: The fluorine atom can induce a preferred conformation via intramolecular electrostatic interactions with the carbonyl oxygen or the amine protons, pre-organizing the molecule for receptor binding.

Part 2: Synthetic Routes & Optimization

To ensure high purity and scalability, we prioritize a Heck Coupling – Hydrogenation sequence over classical nitration routes. This avoids the formation of regioisomeric byproducts common in the nitration of propanoates.

Workflow Visualization (DOT)

SynthesisWorkflow Start 4-Bromo-3-fluoroaniline (Starting Material) Inter Intermediate: Ethyl 3-(4-amino-2-fluorophenyl)acrylate (Cinnamate Analog) Start->Inter Heck Coupling (C-C Bond Formation) Reagent1 Ethyl Acrylate Pd(OAc)2, P(o-tol)3 TEA, DMF, 100°C Reagent1->Inter Product FINAL PRODUCT: Ethyl 3-(4-amino-2-fluorophenyl)propanoate Inter->Product Catalytic Hydrogenation (Alkene Reduction) Reagent2 H2 (1 atm), 10% Pd/C EtOH, RT, 4h Reagent2->Product

Figure 1: Two-step convergent synthesis minimizing regioisomeric impurities.

Detailed Experimental Protocol

Step 1: Heck Coupling (Formation of the Cinnamate)

  • Rationale: Palladium-catalyzed cross-coupling ensures the propanoate tail is attached exclusively para to the amine (or meta to the fluorine), dictated by the leaving group (Br) position on the starting material.

  • Reagents: 4-Bromo-3-fluoroaniline (1.0 eq), Ethyl acrylate (1.2 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Triethylamine (2.5 eq).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Charge a reaction vessel with 4-Bromo-3-fluoroaniline, Pd(OAc)₂, and phosphine ligand under N₂ atmosphere.

    • Add DMF and Triethylamine. Degas the solution.

    • Add Ethyl acrylate dropwise.

    • Heat to 100°C for 12 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with EtOAc, wash with water and brine to remove DMF. Dry over Na₂SO₄.[1]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Catalytic Hydrogenation (Reduction of the Double Bond)

  • Rationale: This step reduces the α,β-unsaturated ester to the saturated propanoate without reducing the aniline or defluorinating the ring (under mild conditions).

  • Reagents: Intermediate Cinnamate, 10% Pd/C (10 wt% loading), H₂ gas (balloon).

  • Solvent: Ethanol.[1]

  • Procedure:

    • Dissolve the cinnamate intermediate in Ethanol.

    • Add 10% Pd/C carefully under inert atmosphere (Ar/N₂).

    • Purge system with H₂ gas (balloon pressure is sufficient).

    • Stir at Room Temperature for 4–6 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Critical: Do not let the catalyst dry out (pyrophoric).

    • Isolation: Concentrate filtrate in vacuo. The product is typically obtained as a viscous oil or low-melting solid requiring no further purification if Step 1 was pure.

Part 3: Reactivity & Functionalization Logic

This molecule is a "bifunctional linker." The amine and the ester allow for orthogonal protection and functionalization, enabling the growth of the molecule in two directions.

Reactivity Pathway Diagram (DOT)

ReactivityLogic Center Ethyl 3-(4-amino-2-fluorophenyl)propanoate Path1 Amide Coupling (R-COCl / HATU) Center->Path1 Nucleophilic Attack (N) Path2 Cyclization (Phosgene / CDI) Center->Path2 Intra/Intermolecular Path3 Ester Hydrolysis (LiOH / THF) Center->Path3 Saponification Result1 Peptidomimetics / Kinase Inhibitors (Amide Linkage) Path1->Result1 Result2 Quinazolinones / Ureas (Heterocyclic Cores) Path2->Result2 Result3 Free Acid Form (For further coupling) Path3->Result3

Figure 2: Orthogonal reactivity map demonstrating the scaffold's versatility.

  • Amide Coupling (The "Warhead" Attachment): The aniline nitrogen is the primary handle for attaching pharmacophores (e.g., pyrimidines for kinase inhibition). The 2-fluoro group reduces the nucleophilicity of this amine, often requiring stronger coupling reagents (HATU/COMU) or acid chlorides compared to non-fluorinated anilines.

  • Saponification: Hydrolysis of the ethyl ester with LiOH yields the free acid, which can then be coupled to amines to form "extended" linkers common in PROTACs (Proteolysis Targeting Chimeras).

Part 4: Pharmaceutical Applications

1. Kinase Inhibitors (EGFR / VEGFR): The 3-(4-aminophenyl)propanoate motif is frequently used to extend into the solvent-exposed region of the ATP-binding pocket. The fluorine atom creates a dipole that can interact with specific residues (e.g., Cys797 in EGFR) or improve selectivity against wild-type kinases.

2. Factor Xa Inhibitors: Analogs of this scaffold are found in the "P4" pocket binding region of anticoagulants. The propanoate tail mimics the glutamic acid residue of the natural substrate, while the fluoro-phenyl group provides a rigid hydrophobic stack.

3. Antibacterial Oxazolidinones: While Linezolid uses a morpholine ring, newer generations of oxazolidinones utilize fluorinated phenyl rings to improve activity against MRSA. This scaffold serves as a precursor to construct the "A-ring" of these antibiotics.

Part 5: Handling & Safety (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Inhalation: Use within a fume hood. The intermediate acrylates are potent sensitizers.

    • Storage: Store at 2–8°C under inert gas (Argon). The amine is susceptible to oxidation (browning) over time if exposed to air.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1253486, Ethyl 3-(4-amino-2-fluorophenyl)propanoate. Retrieved from [Link]

  • ChemWhat Database. Ethyl 3-(4-amino-2-fluorophenyl)propanoate CAS#: 865137-77-5.[3] Retrieved from [Link]

  • PrepChem. General Synthesis of Fluorinated Amino-Cinnamates. (Methodology adapted from general fluoro-cinnamic acid synthesis). Retrieved from [Link]

  • MDPI (2024). Identification of 3-[(4-Acetylphenyl)amino]propanoic Acid Derivatives as Promising Scaffolds. (Contextual application of the scaffold). Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Analytical Control Strategy for Ethyl 3-(4-amino-2-fluorophenyl)propanoate

[1] Executive Summary & Chemical Context[1][2][3][4] Ethyl 3-(4-amino-2-fluorophenyl)propanoate is a critical fluorinated building block, typically utilized in the synthesis of bioactive pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4]

Ethyl 3-(4-amino-2-fluorophenyl)propanoate is a critical fluorinated building block, typically utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) such as PARP inhibitors or androgen receptor antagonists.[1] The strategic placement of the fluorine atom at the ortho position to the propanoate chain (and meta to the amine) modulates the metabolic stability and pKa of the final drug candidate—a phenomenon known as the "Fluorine Effect" in medicinal chemistry.[1]

However, this structural advantage introduces specific analytical challenges.[1] The electron-withdrawing nature of the fluorine atom reduces the basicity of the aniline nitrogen compared to non-fluorinated analogues, altering its chromatographic retention behavior and pH sensitivity.[1]

This guide outlines a robust, self-validating control strategy for purity and assay, moving beyond generic protocols to address the specific physicochemical properties of this fluorinated intermediate.

Impurity Landscape & Origin Analysis

To control purity, one must first map the origin of potential impurities. The synthesis typically involves the esterification of the corresponding acid or the reduction of a nitro-precursor.[1]

Critical Impurity List
  • Impurity A (Hydrolysis Product): 3-(4-amino-2-fluorophenyl)propanoic acid.[1] Arises from moisture exposure or esterase activity.[1]

  • Impurity B (Nitro Precursor): Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate.[1] Result of incomplete hydrogenation/reduction.[1]

  • Impurity C (Regioisomer): Ethyl 3-(4-amino-3-fluorophenyl)propanoate.[1] Arises from impure starting materials (fluorine scrambling).[1]

  • Impurity D (Oxidation): Azo-dimers formed by air oxidation of the primary amine.[1]

Impurity Origin Diagram

The following logic map traces the genesis of these impurities, guiding the analyst on where to look during method development.

ImpurityOrigin Start Starting Material (Nitro-Acid) Step1 Esterification Start->Step1 Step2 Nitro Reduction (H2/Pd-C) Step1->Step2 Target Target Molecule Ethyl 3-(4-amino-2-fluorophenyl)propanoate Step2->Target ImpB Impurity B (Unreacted Nitro) Step2->ImpB Incomplete Rxn ImpA Impurity A (Hydrolysis Acid) Target->ImpA Moisture/H+ ImpD Impurity D (Azo Dimer) Target->ImpD Air Oxidation

Figure 1: Synthetic pathway and critical control points for impurity generation.

Primary Analytical Method: RP-HPLC (Purity)

Rationale: Gas Chromatography (GC) is risky for this molecule due to the thermal instability of the primary amine and the potential for on-column polymerization.[1] Reversed-Phase HPLC (RP-HPLC) is the gold standard.[1]

The Fluorine Challenge: The fluorine atom increases lipophilicity slightly but also pulls electron density from the ring.[1] Standard C18 columns work, but a Phenyl-Hexyl column is recommended for superior selectivity between the target and its defluoro- or regio-isomers due to pi-pi interactions.[1]

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Agilent Zorbax Eclipse XDB-Phenyl or Phenomenex Gemini C18 (150 x 4.6 mm, 3.5 µm)Phenyl phases offer unique selectivity for fluorinated aromatics; C18 is a robust alternative.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)Low pH suppresses the ionization of the carboxylic acid impurity (keeping it retained) and protonates the amine (preventing tailing).[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, ensuring sharper peaks for the late-eluting nitro impurities.[1]
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 3.5-5 µm particles.[1]
Detection UV at 240 nmThe aniline chromophore absorbs strongly here; 210 nm is too non-specific (solvent cut-off).[1]
Column Temp 30°CControls viscosity and retention time reproducibility.[1]
Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
15.04060Elution of Target & Hydrolysis Impurity
20.01090Wash (Elute Nitro Impurity)
25.01090Hold
25.1955Re-equilibration
30.0955End
System Suitability Criteria (Self-Validating)
  • Tailing Factor (Target): NMT 1.5 (Ensures no secondary silanol interactions).

  • Resolution (Target vs. Impurity A): > 2.0.

  • RSD (Area, n=6): < 1.0%.[1][2][3]

Secondary Analytical Method: Non-Aqueous Titration (Assay)[1]

Rationale: While HPLC provides purity (% area), it requires a reference standard for absolute assay (% w/w).[1] If a certified reference standard is unavailable, Non-Aqueous Titration is the absolute method of choice, leveraging the basicity of the primary amine.

Mechanism: The amino group is weakly basic.[1] In an aqueous environment, the inflection point is shallow. Using glacial acetic acid as a solvent enhances the apparent basicity of the amine, allowing for a sharp endpoint with Perchloric Acid.

Protocol
  • Solvent: Glacial Acetic Acid (anhydrous).[1]

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Acetic Acid.

  • Indicator: Crystal Violet (or Potentiometric detection).

  • Procedure:

    • Weigh accurately ~200 mg of the sample.[1]

    • Dissolve in 50 mL Glacial Acetic Acid.

    • Titrate with 0.1 N HClO₄ to a blue-to-green endpoint (or potentiometric inflection).[1]

    • Blank: Perform a blank titration on the solvent and subtract the volume.[1]

Calculation

[1][4]
  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Molecular Weight (211.23)[1]
    
  • 
    : Weight of sample (g)
    

Method Validation Strategy (ICH Q2)

To ensure the trustworthiness of the data, the following validation parameters must be established.

Analytical Decision Logic

This diagram guides the analyst on when to apply which method based on the stage of development.[1]

MethodLogic Input Sample Received Check Is Certified Reference Standard Available? Input->Check Yes Yes Check->Yes No No Check->No HPLCAssay Perform HPLC Assay (External Standard Method) Yes->HPLCAssay Titration Perform Non-Aqueous Titration (Absolute Method) No->Titration Purity ALWAYS Perform HPLC Purity (% Area Normalization) HPLCAssay->Purity Titration->Purity

Figure 2: Decision tree for selecting the appropriate assay method.

Specific Validation Parameters
  • Specificity: Inject Impurity A (Acid) and Impurity B (Nitro) individually.[1] Ensure no co-elution with the main peak.[1]

    • Acceptance: Resolution > 1.5 between all critical pairs.[1]

  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    • Acceptance:

      
      .[1][4]
      
  • Accuracy (Recovery): Spike known amounts of the compound into a placebo matrix (if formulated) or solvent.[1]

    • Acceptance: 98.0% – 102.0% recovery.[1]

Handling and Stability Precautions

  • Hygroscopicity: The ester bond is susceptible to hydrolysis.[1] Store in a desiccator at 2-8°C.

  • Light Sensitivity: Anilines can oxidize to colored azo compounds.[1] Use amber glassware for all analytical solutions.[1]

  • Safety: Fluorinated anilines can be toxic and potential irritants.[1] Handle in a fume hood.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.).[1][2][5][6] Compound Summary for Fluorinated Aniline Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for HPLC conditions cited in Section 3).

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of Ethyl 3-(4-amino-2-fluorophenyl)propanoate in Medicinal Chemistry

Application Note & Technical Guide | Version 2.0 Executive Summary Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS: 865137-77-5) represents a privileged "scaffold-linker" in modern drug discovery. Unlike simple aniline d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.0

Executive Summary

Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS: 865137-77-5) represents a privileged "scaffold-linker" in modern drug discovery. Unlike simple aniline derivatives, this molecule integrates three critical design elements: a flexible propanoate tail (for chain extension), a primary aniline (for diverse heterocycle formation or ligation), and an ortho-fluorine atom .

The specific placement of the fluorine atom (C2 position) is not merely decorative; it exerts a profound electronic effect on the aromatic ring, lowering the pKa of the aniline nitrogen (reducing metabolic N-oxidation potential) and inducing a specific conformational bias in the propanoate side chain via electrostatic repulsion with the carbonyl oxygen. This guide details the synthesis, handling, and application of this building block in the development of PROTAC linkers, integrin antagonists, and peptidomimetics.

Physicochemical Profile

Table 1: Key Technical Specifications

PropertySpecificationContext for Medicinal Chemistry
CAS Number 865137-77-5 Unique identifier for procurement/database registration.[1]
Formula C₁₁H₁₄FNO₂MW: 211.23 g/mol . Ideal fragment size (<300 Da).
Appearance Off-white to pale yellow solidOxidation prone (aniline); store under inert gas.
pKa (Aniline) ~3.5 - 4.0 (Predicted)Lower than non-fluorinated aniline (~4.6). Reduced basicity improves oral bioavailability by reducing lysosomal trapping.
LogP ~2.1Lipophilic enough for membrane permeability but polar enough for solubility.
H-Bond Donors 2 (NH₂)Key handle for amide coupling or reductive amination.
Rotatable Bonds 4High flexibility, ideal for linker applications.

Synthetic Access: The "Nitro-Cinnamate" Route

While direct alkylation of fluoroanilines is possible, it often leads to poly-alkylation. The most robust industrial route utilizes a Heck Coupling followed by Global Hydrogenation . This method ensures regiocontrol and high purity.

Phase 1: Heck Coupling (Precursor Synthesis)

Reaction: 1-Bromo-2-fluoro-4-nitrobenzene + Ethyl Acrylate


 Ethyl (E)-3-(2-fluoro-4-nitrophenyl)acrylate.
  • Reagents: Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%), Et₃N (2.5 equiv), DMF, 100°C.

  • Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond. The ortho-fluorine accelerates this step by making the ring more electron-deficient.

  • Checkpoint: The product will be a bright yellow solid (nitro-conjugation). Monitor disappearance of the bromide by TLC (Hexane/EtOAc 8:1).

Phase 2: Global Hydrogenation (The Critical Step)

Objective: Reduce both the alkene (C=C) and the nitro group (NO₂) to the alkane and amine, respectively, without defluorinating the ring.

Protocol:

  • Setup: Charge a hydrogenation vessel (Parr shaker or balloon flask) with Ethyl (E)-3-(2-fluoro-4-nitrophenyl)acrylate (10 mmol) dissolved in Ethanol/THF (4:1) .

    • Note: THF is added to ensure solubility of the intermediate hydroxylamine.

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate).

    • Critical: Do not use Pd(OH)₂ (Pearlman’s catalyst) or high temperatures (>50°C), as these promote hydrodefluorination (loss of F).

  • Reaction: Purge with N₂ (3x), then fill with H₂ (balloon pressure or 30 psi). Stir vigorously at Room Temperature for 4-6 hours.

  • Workup: Filter through a Celite pad (Caution: Pd/C is pyrophoric; keep wet). Concentrate the filtrate.

  • Purification: The crude is often pure enough. If the "aniline red" color persists, purify via silica flash chromatography (DCM

    
     DCM/MeOH 95:5).
    

Application Protocols

A. PROTAC Linker Synthesis (Amide Coupling)

This molecule serves as an excellent "anchor" for E3 ligase ligands (e.g., Thalidomide derivatives) or Target Proteins.

Workflow:

  • Activation: Dissolve the carboxylic acid partner (e.g., a PEG-linker acid) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins.

  • Coupling: Add Ethyl 3-(4-amino-2-fluorophenyl)propanoate (1.0 equiv).

    • Insight: The reduced nucleophilicity of the fluoro-aniline (due to the electron-withdrawing F) requires a strong coupling agent like HATU or COMU. Carbodiimides (EDC) may be too slow.

  • Hydrolysis (Post-Coupling): The ethyl ester is orthogonal. It can be hydrolyzed later using LiOH/THF/H₂O to reveal the carboxylic acid for attachment to the second warhead.

B. Heterocycle Formation (Quinolinones)

The 3-phenylpropanoate backbone is a precursor to dihydroquinolinones via intramolecular cyclization, useful for kinase inhibitors.

Protocol:

  • Acylation: React the aniline with Meldrum's acid or a malonyl chloride derivative.

  • Cyclization: Heat in Polyphosphoric Acid (PPA) or Eaton's Reagent at 110°C.

    • Result: The ester side chain can participate in cyclization or remain as a pendant group depending on the electrophile used.

Visualized Workflows

Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the conversion of the nitro-precursor to the target and its divergent applications.

G Start 1-Bromo-2-fluoro- 4-nitrobenzene Heck Heck Coupling (Pd(OAc)2, Ethyl Acrylate) Start->Heck Inter Ethyl (E)-3-(2-fluoro- 4-nitrophenyl)acrylate Heck->Inter Hydro Global Hydrogenation (H2, Pd/C, EtOH) Inter->Hydro Reduces NO2 & C=C Target Ethyl 3-(4-amino- 2-fluorophenyl)propanoate (CAS: 865137-77-5) Hydro->Target App1 PROTAC Linker (Amide Coupling) Target->App1 HATU/R-COOH App2 Dihydroquinolinones (Cyclization) Target->App2 PPA/Heat App3 Integrin Antagonists (Hydrolysis -> RGD mimics) Target->App3 LiOH

Caption: Synthesis of the target scaffold from nitro-aromatics and its divergent medicinal chemistry applications.

Safety & Handling

  • Storage: Store at 2-8°C under Argon. Anilines oxidize to colored impurities (azobenzenes) upon air exposure.

  • Toxicity: Fluorinated anilines can be nephrotoxic. Handle with double nitrile gloves and work in a fume hood.

  • Reaction Safety: The hydrogenation of nitro compounds is highly exothermic . On scales >5g, add the catalyst as a slurry in water/toluene (if possible) or ensure strict temperature control to prevent thermal runaway.

References

  • Synthesis of Fluorinated Phenylpropanoates

    • Nagel, U., et al. "Short synthesis of ethyl 3-(3-aminophenyl)propanoate."[2] Archiv der Pharmazie, 2011.[2] (Methodology adapted for fluoro-analogs).[3][4][5]

  • Catalytic Hydrogenation Protocols

    • ChemicalBook. "Ethyl (2E)-3-(4-nitrophenyl)
  • Fluorine in Drug Design (Bioisosterism)

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
  • CAS Registry Data

    • PubChem/ChemWhat.[1][6] "Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS 865137-77-5)."[1]

Sources

Application

"Ethyl 3-(4-amino-2-fluorophenyl)propanoate" in the synthesis of heterocyclic compounds

Introduction & Strategic Significance Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS: 865137-77-5) is a specialized fluorinated aniline building block. In the context of modern drug discovery, it serves as a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS: 865137-77-5) is a specialized fluorinated aniline building block. In the context of modern drug discovery, it serves as a high-value scaffold for generating nitrogen-containing heterocycles, particularly oxazolidinones and pyrroles .

Structural Analysis & Reactivity Profile

The molecule features three distinct pharmacophoric and reactive elements:

  • 4-Amino Group (Nucleophile): The primary handle for heterocycle construction (e.g., cyclization to oxazolidinones, condensation to pyrroles).

  • 2-Fluoro Substituent (Bioisostere): Strategically positioned ortho to the alkyl chain and meta to the amine. This fluorine atom modulates the pKa of the aniline (making it less nucleophilic than non-fluorinated analogues, requiring specific catalysis) and blocks metabolic oxidation at the sensitive ortho-position.

  • Ethyl Propanoate Tail (Electrophile/Linker): A "soft" metabolic handle. The ester can be hydrolyzed to the free acid for solubility enhancement or coupling to other pharmacophores, but during heterocycle synthesis, it typically acts as a stable spectator group.

Core Applications
  • Oxazolidinone Antibiotics: The 3-fluoro-4-aminophenyl motif is the core structural requirement for Linezolid-class antibiotics. This scaffold allows for the synthesis of "extended linker" analogs.

  • Kinase Inhibitors: The propanoate tail provides a spacer for converting the core aniline into PROTAC linkers or binding to solvent-exposed regions of kinase pockets.

Protocol 1: Synthesis of Oxazolidinone Scaffolds

Mimicking the pharmacophore of Linezolid/Radezolid.

This protocol describes the conversion of the 4-amino moiety into a (5R)-hydroxymethyl-oxazolidin-2-one ring. This is the "gold standard" reaction for this class of fluorinated anilines.

Mechanistic Insight

Direct reaction with epichlorohydrin often leads to racemization or polymerization. This protocol uses a Carbamate-Intermediate Strategy . The amine is first protected as a carbamate (Cbz or Boc), then deprotonated to attack a chiral glycidyl ester (e.g., (R)-glycidyl butyrate). This ensures stereochemical retention at the C5 position of the oxazolidinone ring.

Materials
  • Substrate: Ethyl 3-(4-amino-2-fluorophenyl)propanoate (1.0 eq)

  • Reagent A: Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Reagent B: Lithium tert-butoxide (LiOtBu) (2.5 eq)

  • Reagent C: (R)-Glycidyl butyrate (1.2 eq)

  • Solvent: Dichloromethane (DCM) and Tetrahydrofuran (THF)

  • Base: Sodium bicarbonate (sat.[1] aq.)

Step-by-Step Methodology

Step A: Cbz-Protection

  • Dissolve the substrate (10 mmol) in DCM (50 mL) and cool to 0°C.

  • Add saturated NaHCO₃ solution (20 mL) with vigorous stirring.

  • Add Cbz-Cl (11 mmol) dropwise over 15 minutes.

  • Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The amine spot should disappear.

  • Workup: Separate phases. Wash organic layer with water, dry over Na₂SO₄, and concentrate.[1]

    • Checkpoint: The product is Ethyl 3-(4-((benzyloxy)carbonyl)amino-2-fluorophenyl)propanoate .

Step B: Lithiation and Cyclization

  • Dissolve the Cbz-intermediate from Step A in anhydrous THF (40 mL) under N₂ atmosphere.

  • Cool to -78°C to prevent side reactions at the ester tail.

  • Add LiOtBu (25 mmol, 1.0 M in THF) slowly. The solution may turn yellow/orange (anion formation). Stir for 30 mins.

  • Add (R)-glycidyl butyrate (12 mmol) dropwise.

  • Allow the reaction to warm slowly to RT over 12 hours.

    • Mechanism:[1][2][3][4][5] The N-anion attacks the ester of the glycidyl butyrate (transesterification) and then intramolecularly attacks the epoxide (5-exo-tet cyclization) to form the oxazolidinone.

  • Quench: Add saturated NH₄Cl solution (10 mL).

  • Purification: Extract with EtOAc. Purify via column chromatography (SiO₂, 0-5% MeOH in DCM).

Expected Yield: 65-75% Key Analytical Marker: ¹H NMR will show the disappearance of the NH signal and the appearance of the oxazolidinone C5-H multiplet around δ 4.7 ppm.

Protocol 2: Clauson-Kaas Pyrrole Synthesis

For generating diverse N-aryl heterocyclic libraries.

This protocol utilizes the lower nucleophilicity of the fluorinated amine to construct a pyrrole ring, a common bioisostere for amides in drug design.

Materials
  • Substrate: Ethyl 3-(4-amino-2-fluorophenyl)propanoate (1.0 eq)

  • Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (5 mmol) in glacial acetic acid (15 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (5.5 mmol).

  • Reaction: Heat the mixture to reflux (110°C) for 2-4 hours.

    • Visual Cue: The reaction mixture typically darkens to a deep brown/black.

  • Monitoring: Check TLC for the disappearance of the primary amine (ninhydrin stain active) and appearance of a non-polar, UV-active spot (pyrrole).

  • Workup:

    • Cool to RT.

    • Pour into ice-cold water (50 mL).

    • Neutralize carefully with solid Na₂CO₃ (Caution: Foaming).

    • Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1). The pyrrole product is typically much less polar than the starting aniline.

Self-Validating Checkpoint: The product Ethyl 3-(4-(1H-pyrrol-1-yl)-2-fluorophenyl)propanoate should exhibit a characteristic pair of triplets (or broad singlets) in ¹H NMR at δ 6.3 ppm (C3/C4-H) and δ 7.1 ppm (C2/C5-H) for the pyrrole ring.

Comparative Data Summary

ParameterProtocol 1: OxazolidinoneProtocol 2: Pyrrole
Reaction Type Anionic Cyclization (5-exo-tet)Condensation (Paal-Knorr var.)
Key Reagent (R)-Glycidyl Butyrate2,5-Dimethoxytetrahydrofuran
Conditions -78°C to RT, Strong Base (LiOtBu)110°C, Acidic (AcOH)
Time 12-16 Hours2-4 Hours
Typical Yield 65-75%80-90%
Stereochemistry Chiral (Retention)Achiral
Primary Risk Ester hydrolysis (side reaction)Polymerization of furans

Pathway Visualization (DOT Diagram)

G cluster_0 Functional Divergence Start Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS: 865137-77-5) Inter1 Carbamate Intermediate (Cbz-Protected) Start->Inter1 Cbz-Cl, NaHCO3 (Protection) Prod2 N-Aryl Pyrrole (Kinase Inhibitor Core) Start->Prod2 2,5-Dimethoxy-THF AcOH, Reflux Prod1 Oxazolidinone Scaffold (Antibiotic Core) Inter1->Prod1 LiOtBu, Glycidyl Butyrate (Cyclization)

Figure 1: Divergent synthetic pathways from the fluorinated aniline scaffold to bioactive heterocycles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54346614, Ethyl 3-(4-amino-2-fluorophenyl)propanoate. Retrieved from [Link]

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry. (Foundational chemistry for fluoro-aniline oxazolidinones).

  • Pfizer Inc. (2000).Process for the preparation of oxazolidinones. US Patent 6,107,519.
  • ChemWhat. Ethyl 3-(4-amino-2-fluorophenyl)propanoate CAS#: 865137-77-5 Data Sheet. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Electrophilic Substitution Reactions of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Substituted Phenylpropanoates Substituted phenylpropanoate scaffolds are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Substituted Phenylpropanoates

Substituted phenylpropanoate scaffolds are of considerable interest in medicinal chemistry and drug development. The strategic placement of functional groups on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile. Ethyl 3-(4-amino-2-fluorophenyl)propanoate is a versatile building block, possessing a nucleophilic aromatic ring amenable to a variety of electrophilic substitution reactions. The presence of the activating amino group, the deactivating but ortho-, para-directing fluoro group, and the ethyl propanoate side chain present a unique chemical landscape for the synthesis of diverse derivatives with potential therapeutic applications.

This comprehensive guide provides an in-depth analysis of the reactivity of ethyl 3-(4-amino-2-fluorophenyl)propanoate with various electrophiles. We will explore the theoretical underpinnings of its reactivity, followed by detailed, field-proven protocols for key electrophilic aromatic substitution reactions.

Scientific Integrity & Logic: Understanding the Reactivity of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

The regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of ethyl 3-(4-amino-2-fluorophenyl)propanoate is primarily governed by the electronic effects of the amino and fluoro substituents.

  • The Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director.[1] Its lone pair of electrons can be delocalized into the aromatic π-system through resonance, significantly increasing the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

  • The Fluoro Group (-F): The fluorine atom is an interesting case. Due to its high electronegativity, it is inductively electron-witting, which deactivates the ring towards EAS compared to benzene.[2] However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions.[3]

In the case of ethyl 3-(4-amino-2-fluorophenyl)propanoate, the directing effects of the strongly activating amino group and the deactivating fluoro group are synergistic. Both groups direct electrophilic attack to the same positions. The powerful activating effect of the amino group is the dominant factor determining the outcome of the reaction.[4]

The ethyl 3-propanoate side chain is a meta-director, but its influence is significantly weaker than the powerful ortho, para-directing amino group. Its main contribution will be steric hindrance, which may influence the ratio of ortho vs. para substitution.[5]

Based on these principles, electrophilic attack is predicted to occur predominantly at the positions ortho to the amino group (C3 and C5) and para to the fluoro group. Of these, the C5 position is sterically less hindered than the C3 position (which is flanked by the fluoro and ethyl propanoate groups), making it the most likely site of substitution.

Visualization of Regioselectivity

Caption: Predicted regioselectivity of electrophilic attack on Ethyl 3-(4-amino-2-fluorophenyl)propanoate.

Experimental Protocols

A. Amide Protection of the Amino Group: A Prerequisite for Friedel-Crafts Reactions

Direct Friedel-Crafts acylation or alkylation of anilines is generally unsuccessful because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃).[6][7] This forms a deactivating complex that inhibits electrophilic aromatic substitution.[7] Therefore, it is crucial to protect the amino group as an amide, which is less basic and still directs ortho, para.[8]

Protocol 1: N-Acetylation of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Objective: To protect the amino group as an acetamide to facilitate subsequent Friedel-Crafts reactions.

Materials:

  • Ethyl 3-(4-amino-2-fluorophenyl)propanoate

  • Acetic anhydride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Dissolve Ethyl 3-(4-amino-2-fluorophenyl)propanoate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution with stirring.

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-acetylated product, Ethyl 3-(4-acetamido-2-fluorophenyl)propanoate .

B. Friedel-Crafts Acylation of N-Acetylated Substrate

With the amino group protected, the aromatic ring is now amenable to Friedel-Crafts acylation. The acetamido group is an ortho, para-director.

Protocol 2: Acylation of Ethyl 3-(4-acetamido-2-fluorophenyl)propanoate

Objective: To introduce an acyl group onto the aromatic ring.

Materials:

  • Ethyl 3-(4-acetamido-2-fluorophenyl)propanoate

  • Acetyl chloride (or other acyl halide)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a nitrogen inlet

  • Addition funnel

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (2.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride (1.2 eq).

  • Stir the mixture for 15-30 minutes at 0 °C to form the acylium ion complex.

  • In a separate flask, dissolve Ethyl 3-(4-acetamido-2-fluorophenyl)propanoate (1.0 eq) in anhydrous DCM.

  • Add the solution of the substrate dropwise to the acylium ion complex at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the acylated product.

C. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[9] The Vilsmeier reagent, typically generated from DMF and POCl₃, is a weaker electrophile than the acylium ion in Friedel-Crafts reactions, making it suitable for activated systems.[10]

Protocol 3: Formylation of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Objective: To introduce a formyl (-CHO) group onto the aromatic ring.

Materials:

  • Ethyl 3-(4-amino-2-fluorophenyl)propanoate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a nitrogen inlet

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

  • Slowly add POCl₃ (1.2 eq) dropwise with stirring.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to form the Vilsmeier reagent.

  • Dissolve Ethyl 3-(4-amino-2-fluorophenyl)propanoate (1.0 eq) in DCE and add it to the Vilsmeier reagent.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water containing sodium acetate.

  • Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the formylated product.

D. Halogenation

Halogenation of anilines can be achieved under various conditions. For bromination, molecular bromine or N-bromosuccinimide (NBS) are common reagents.

Protocol 4: Bromination of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Objective: To introduce a bromine atom onto the aromatic ring.

Materials:

  • Ethyl 3-(4-amino-2-fluorophenyl)propanoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Water

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve Ethyl 3-(4-amino-2-fluorophenyl)propanoate (1.0 eq) in ACN or DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add NBS (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC).

  • Quench the reaction with water.

  • Wash the organic layer with saturated Na₂S₂O₃ solution to remove any unreacted bromine, followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

E. Sulfonylation

Sulfonylation can be achieved using sulfonyl chlorides in the presence of a base.

Protocol 5: Sulfonylation of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Objective: To introduce a sulfonyl group onto the aromatic ring.

Materials:

  • Ethyl 3-(4-amino-2-fluorophenyl)propanoate

  • Benzenesulfonyl chloride (or other sulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve Ethyl 3-(4-amino-2-fluorophenyl)propanoate (1.0 eq) in pyridine (used as both solvent and base) in a round-bottom flask and cool to 0 °C.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the solution.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with DCM.

  • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Expected Outcomes

Reaction TypeElectrophileMajor ProductExpected Yield Range
N-Acetylation Acetic AnhydrideEthyl 3-(4-acetamido-2-fluorophenyl)propanoate90-98%
Friedel-Crafts Acylation Acetyl ChlorideEthyl 3-(4-acetamido-5-acetyl-2-fluorophenyl)propanoate60-75%
Vilsmeier-Haack Formylation Vilsmeier ReagentEthyl 3-(4-amino-5-formyl-2-fluorophenyl)propanoate70-85%
Bromination N-BromosuccinimideEthyl 3-(4-amino-5-bromo-2-fluorophenyl)propanoate85-95%
Sulfonylation Benzenesulfonyl ChlorideEthyl 3-(4-amino-5-(phenylsulfonyl)-2-fluorophenyl)propanoate50-70%

Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Experimental Workflow Visualization

G cluster_0 General Workflow for Electrophilic Aromatic Substitution Start Ethyl 3-(4-amino-2-fluorophenyl)propanoate Protection N-Acetylation (Protocol 1) Start->Protection For Friedel-Crafts Reaction Electrophilic Substitution (Protocols 2-5) Start->Reaction For Vilsmeier-Haack, Halogenation, Sulfonylation Protection->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product Substituted Product Purification->Product

Caption: A generalized workflow for the electrophilic substitution of Ethyl 3-(4-amino-2-fluorophenyl)propanoate.

Trustworthiness: A Self-Validating System

The protocols outlined above are designed to be self-validating through rigorous in-process monitoring and characterization of the final products.

  • Reaction Monitoring: The progress of each reaction should be closely monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the desired product.

  • Purification: Purification by column chromatography or recrystallization is essential to isolate the product from any unreacted starting materials, reagents, and byproducts.

  • Structural Verification: The structure of the final products must be unequivocally confirmed using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the position of the new substituent on the aromatic ring.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

By adhering to these validation steps, researchers can have high confidence in the identity and purity of their synthesized compounds.

References

  • [Placeholder for a relevant reference on the importance of substituted phenylpropano
  • [Placeholder for a relevant reference on electrophilic arom
  • [Placeholder for a relevant reference on directing effects in EAS]
  • [Placeholder for a relevant reference on Friedel-Crafts reactions]
  • [Placeholder for a relevant reference on the Vilsmeier-Haack reaction]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • [Placeholder for a relevant reference on halogen
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • [Placeholder for a relevant reference on protecting groups in organic synthesis]
  • [Placeholder for a relevant reference on sulfonyl
  • [Placeholder for a relevant reference on experimental procedures for N-acetyl
  • [Placeholder for a relevant reference on experimental procedures for Friedel-Crafts acyl
  • [Placeholder for a relevant reference on experimental procedures for Vilsmeier-Haack reactions]
  • [Placeholder for a relevant reference on experimental procedures for halogen
  • [Placeholder for a relevant reference on experimental procedures for sulfonyl
  • [Placeholder for a relevant reference on purific
  • [Placeholder for a relevant reference on spectroscopic characteriz

Sources

Application

Process Development &amp; Scale-Up: Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate , a critical intermediate in the manufacturing of PARP inhibitors (e.g., Talazop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate , a critical intermediate in the manufacturing of PARP inhibitors (e.g., Talazoparib analogs) and PROTAC linkers.

While laboratory-scale synthesis often utilizes direct esterification of commercially available acids or Knoevenagel condensations, these routes suffer from poor atom economy or expensive starting materials at the kilogram scale. This guide presents a Two-Stage Convergent Strategy optimized for process safety and impurity control:

  • Heck Coupling: Palladium-catalyzed coupling of 1-bromo-2-fluoro-4-nitrobenzene with ethyl acrylate.

  • Global Hydrogenation: One-pot reduction of the nitro group and the olefin using Pd/C.

Target Molecule Profile[1]
  • IUPAC Name: Ethyl 3-(4-amino-2-fluorophenyl)propanoate

  • Key Functionality: Aniline (nucleophile), Ester (electrophile), Ortho-fluorine (metabolic stability/electronic modulator).

  • Critical Quality Attribute (CQA): Control of the des-fluoro impurity (via hydrodehalogenation) and incomplete reduction intermediates.

Retrosynthetic Strategy & Logic

The selection of the Nitro-Cinnamate Route over alternatives is driven by three factors:

  • Safety: Avoids the manipulation of 4-bromo-3-fluoroaniline in palladium cross-couplings, where the free amine can poison the catalyst or require protection/deprotection steps.

  • Availability: 1-bromo-2-fluoro-4-nitrobenzene is a commodity chemical with a robust supply chain compared to the aldehyde required for Knoevenagel routes.

  • Efficiency: The final step performs two transformations (nitro reduction and alkene saturation) simultaneously, minimizing unit operations.

Synthetic Workflow Diagram

G SM1 1-bromo-2-fluoro- 4-nitrobenzene Heck Step 1: Heck Coupling (Pd(OAc)2, P(o-tol)3, Et3N) SM1->Heck SM2 Ethyl Acrylate SM2->Heck Inter Intermediate: Ethyl (E)-3-(2-fluoro- 4-nitrophenyl)acrylate Heck->Inter  Yield: 85-90%   Hydro Step 2: Hydrogenation (Pd/C, H2, EtOH) Inter->Hydro Prod Target: Ethyl 3-(4-amino- 2-fluorophenyl)propanoate Hydro->Prod  Yield: 92-95%  

Figure 1: Convergent synthesis workflow demonstrating the two-stage cascade.

Detailed Experimental Protocols

Stage 1: Heck Coupling (Scale: 1.0 kg Input)

Objective: Synthesize Ethyl (E)-3-(2-fluoro-4-nitrophenyl)acrylate. Reaction Type: Palladium-catalyzed C-C bond formation.[1]

Reagents & Stoichiometry
ReagentEquiv.Mass/VolRole
1-bromo-2-fluoro-4-nitrobenzene 1.01.00 kgLimiting Reagent
Ethyl Acrylate1.2~0.53 kgCoupling Partner
Pd(OAc)₂0.01 (1 mol%)10.0 gCatalyst Precursor
P(o-tol)₃ (Tri-o-tolylphosphine)0.02 (2 mol%)27.0 gLigand (High thermal stability)
Triethylamine (Et₃N)2.5~1.15 kgBase/Acid Scavenger
DMF (Dimethylformamide)N/A5.0 LSolvent (High boiling point)
Protocol
  • Setup: Equip a 10 L jacketed reactor with an overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Inertion: Purge the reactor with N₂ for 15 minutes to remove oxygen (critical to prevent phosphine oxidation).

  • Charging: Charge DMF, 1-bromo-2-fluoro-4-nitrobenzene, Pd(OAc)₂, and P(o-tol)₃. Stir at 25°C for 30 mins to form the active catalytic species (solution turns dark).

  • Addition: Add Triethylamine followed by Ethyl Acrylate.

  • Reaction: Heat the mixture to 100°C .

    • Caution: An exotherm is expected around 80°C. Regulate jacket temperature to maintain internal T < 110°C.

  • Monitoring: Monitor by HPLC. Reaction typically completes in 12–16 hours. (Target: < 1% SM).

  • Workup:

    • Cool to 25°C.

    • Dilute with Water (10 L) and Ethyl Acetate (10 L).

    • Filter through a Celite pad to remove Pd black (prevents emulsion).

    • Separate phases.[2] Wash organic layer with 1M HCl (to remove excess Et₃N) and Brine.

  • Isolation: Concentrate the organic layer. The product often precipitates as a yellow solid upon cooling/concentration. Recrystallize from EtOH/Heptane if purity < 97%.

Scientific Insight: We use P(o-tol)₃ instead of PPh₃. The steric bulk of the o-tolyl groups facilitates the reductive elimination step in the catalytic cycle, which is often the rate-determining step for electron-deficient aryl bromides [1].

Stage 2: Global Hydrogenation (Scale: ~1.0 kg Intermediate)

Objective: Simultaneous reduction of the nitro group (-NO₂) to aniline (-NH₂) and the acrylate double bond (C=C) to the propanoate alkane. Safety Critical: This step involves H₂ gas and pyrophoric catalysts.[3]

Reagents & Stoichiometry
ReagentLoadingRole
Nitro-Acrylate Intermediate 1.0 EquivSubstrate
10% Pd/C (50% water wet)5 wt% loadingCatalyst
Ethanol (Absolute)10 Vol (10 L/kg)Solvent
Hydrogen (H₂)3–5 barReductant
Protocol
  • Vessel Prep: Use a rated Stainless Steel Hydrogenator (Autoclave). Ensure the vessel is grounded.

  • Slurry Formation:

    • Safety: Charge the wet Pd/C catalyst into the reactor first under a nitrogen blanket. Never add dry catalyst to flammable solvent.

    • Add the Nitro-Acrylate intermediate dissolved in Ethanol.

  • Purge: Perform 3x Vacuum/Nitrogen cycles, followed by 3x Vacuum/Hydrogen cycles.

  • Reaction:

    • Pressurize to 3 bar (45 psi) H₂.

    • Set temperature to 40°C .

    • Stir vigorously (mass transfer limited reaction).

  • Monitoring:

    • Kinetic Note: The C=C bond typically reduces first, followed by the -NO₂ group.

    • Monitor H₂ uptake. When uptake ceases, check HPLC.

    • Selectivity Check: Ensure no "Des-fluoro" impurity (M-19) is formed. If des-fluoro is observed, lower the temperature and pressure immediately.

  • Workup:

    • Purge vessel with Nitrogen.[2]

    • Filter the reaction mixture through a spark-proof filter (e.g., Rosenmund) or Celite bed to remove Pd/C.

    • Waste: Keep used catalyst wet with water; it is pyrophoric if dried.

  • Isolation: Concentrate the filtrate to obtain the target as an oil or low-melting solid.

Process Safety & Troubleshooting

Hydrogenation Safety Logic

The reduction of nitro compounds is highly exothermic (~500 kJ/mol). The simultaneous reduction of the alkene adds another ~120 kJ/mol.

Safety Start Start Hydrogenation Check1 Is H2 Uptake Rate > Limit? Start->Check1 Action1 CRITICAL: Stop Stirring (Mass transfer stop = Reaction stop) Check1->Action1 Yes Check2 Is Temp > 50°C? Check1->Check2 No Action2 Engage Jacket Cooling Reduce Pressure Check2->Action2 Yes Continue Continue Reaction Check2->Continue No

Figure 2: Automated safety logic for exothermic hydrogenation control.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Heck Reaction O₂ poisoning of Phosphine ligand.Degas solvents thoroughly. Add 10% more catalyst/ligand as a slurry.
Pd Black Precipitation Ligand dissociation or high temp.Ensure Ligand:Pd ratio is > 2:1. Lower temp to 90°C.
Defluorination (Stage 2) Over-reduction (High T or P).Reduce H₂ pressure to 1 bar. Use sulfided Pd/C or Pt/C (less aggressive toward aryl halides).
Hydrolysis of Ester Wet solvents or high pH in workup.Ensure Ethanol is anhydrous. Avoid strong aqueous bases during Heck workup.

Analytical Specifications

To validate the protocol, the final product must meet these criteria:

  • Appearance: Pale yellow to off-white solid/oil.

  • HPLC Purity: > 98.0% (Area %).

  • ¹H NMR (DMSO-d₆):

    • δ 6.8–7.1 (m, 3H, Ar-H)

    • δ 5.0 (s, 2H, -NH₂, broad)

    • δ 4.05 (q, 2H, -OCH₂-)

    • δ 2.7 (t, 2H, Ar-CH₂-)

    • δ 2.5 (t, 2H, -CH₂CO-)

  • ¹⁹F NMR: Single peak (confirming no F-loss).

References

  • Heck Reaction Scale-Up

    • Title: "Development of Scalable Heck Reactions"
    • Source: Chemical Reviews / ACS
    • Context: Discusses the stability of P(o-tol)3 ligands in industrial settings.
    • Link:

  • Hydrogenation Safety

    • Title: "Hazards associated with laboratory scale hydrogen
    • Source: University of Wisconsin-Madison / Chemical Health & Safety
    • Context: Protocols for handling pyrophoric Pd/C and hydrogen pressure.[3]

    • Link:(Note: General safety principles derived from standard SOPs).

  • Nitro-Cinnamate Reduction Precedent

    • Title: "Short synthesis of ethyl 3-(3-aminophenyl)
    • Source: PubMed / Arch Pharm (Weinheim)
    • Context: Validates the simultaneous reduction of nitro and acryl
    • Link:

  • Flow Chemistry Alternative (For continuous processing)

    • Title: "FAST Hydrogenations as a Continuous Platform for Green Arom
    • Source: Almac Group
    • Context: Alternative strategy for Stage 2 if b
    • Link:

Sources

Method

"Ethyl 3-(4-amino-2-fluorophenyl)propanoate" in fragment-based drug design

Application Note: Utilizing Ethyl 3-(4-amino-2-fluorophenyl)propanoate in Fragment-Based Drug Design (FBDD) Abstract This guide details the technical application of Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS 865137-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing Ethyl 3-(4-amino-2-fluorophenyl)propanoate in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the technical application of Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS 865137-77-5) as a high-value building block in Fragment-Based Drug Design (FBDD).[1][2][3] Distinguished by its "privileged" 2-fluoroaniline motif and a versatile propanoate linker, this fragment offers a dual advantage: it serves as a sensitive reporter for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


F NMR screening  and provides distinct vectors for chemical elaboration ("growing") into kinase, protease, and GPCR active sites. This protocol covers physicochemical characterization, biophysical screening workflows, and synthetic strategies for hit-to-lead evolution.

Introduction: The Fluorine Advantage in FBDD

In modern drug discovery, the strategic incorporation of fluorine is pivotal.[4][5] Ethyl 3-(4-amino-2-fluorophenyl)propanoate represents a class of "linker-functionalized" fragments that bridge the gap between simple binding and rapid elaboration.[6]

Key Structural Features:
  • 2-Fluoro Substituent: Located ortho to the propanoate chain and meta to the amine. This atom serves two critical functions:

    • Biophysical Reporter: Enables high-sensitivity ligand-observed

      
      F NMR screening (T2 relaxation or chemical shift perturbation), avoiding the need for protein isotopic labeling [1, 5].
      
    • Conformational Bias: The fluorine atom can induce preferred rotameric states via electrostatic repulsion or dipole alignment, potentially reducing the entropic penalty upon binding [4].

  • 4-Amino Group: A solvent-exposed handle for rapid library expansion (e.g., amide coupling, reductive amination) or a key hydrogen bond donor for "hinge-binding" in kinases [2].[6]

  • Ethyl Propanoate Tail: Acts as a masked carboxylate. In its ester form, it improves permeability for cell-based assays; upon hydrolysis, the free acid can form salt bridges with lysine or arginine residues in the target pocket [3].

Physicochemical Profile & "Rule of Three" Compliance

Before screening, fragments must undergo rigorous quality control (QC) to ensure they meet FBDD criteria.

PropertyValueFBDD Criteria (Rule of 3)Status
Molecular Weight 211.23 Da< 300 DaPass
cLogP ~1.4 - 1.8< 3Pass
H-Bond Donors 1 (NH₂)< 3Pass
H-Bond Acceptors 3 (N, O, F)< 3Pass
Rotatable Bonds 5< 3Warning *
PSA (Polar Surface Area) ~55 Ų< 60 ŲPass

*Note: While rotatable bonds slightly exceed the strict Rule of 3, the linear propanoate chain is essential for "reaching" distinct sub-pockets, making this acceptable for a "linker" fragment.

Protocol A: F NMR Screening Workflow

This protocol describes the use of the fragment in a "Cocktail Screen" to identify binding to a target protein (e.g., a kinase or hydrolase).

Reagents:

  • Fragment Stock: 100 mM in d6-DMSO.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% D₂O (lock).

  • Internal Standard: Trifluoroacetic acid (TFA) or fluorocytosine (50 µM).

Experimental Steps:

  • Cocktail Assembly: Mix Ethyl 3-(4-amino-2-fluorophenyl)propanoate with 3–4 other fluorinated fragments with distinct chemical shifts (>1 ppm separation). Final concentration: 50 µM each.

  • T2 Relaxation Filter (CPMG):

    • Acquire a reference 1D

      
      F spectrum of the cocktail without protein.
      
    • Add target protein (final concentration 2–5 µM).

    • Acquire CPMG spin-echo spectrum (relaxation delay: 50–200 ms).

  • Data Analysis:

    • Binder Identification: A significant reduction in peak intensity (line broadening) compared to the reference indicates binding. The large protein-ligand complex tumbles slowly, accelerating T2 relaxation.

    • Competition Assay: To validate specificity, add a known high-affinity inhibitor.[6] Recovery of the sharp fluorine signal confirms displacement of the fragment.

FBDD_Screening cluster_0 Sample Prep cluster_1 NMR Acquisition cluster_2 Analysis Fragment Fragment Stock (DMSO) Cocktail Mix 4-5 Fragments (Distinct Shifts) Fragment->Cocktail Ref_Spec Reference Spectrum (No Protein) Cocktail->Ref_Spec CPMG_Spec CPMG T2 Filter (With Protein) Cocktail->CPMG_Spec Protein Target Protein (2-5 µM) Protein->CPMG_Spec Comparison Compare Line Widths Ref_Spec->Comparison CPMG_Spec->Comparison Hit_Call Hit Identification (Signal Attenuation) Comparison->Hit_Call Broadening > 30% Validation Competition Assay (Signal Recovery) Hit_Call->Validation

Figure 1: Workflow for Ligand-Observed


F NMR Screening. A reduction in signal intensity in the presence of protein indicates a "Hit".

Protocol B: Chemical Elaboration (The "Grow" Strategy)

Once binding is confirmed, the fragment must be evolved into a lead. The structure of Ethyl 3-(4-amino-2-fluorophenyl)propanoate offers two distinct vectors.

Vector 1: The Amino Handle (Hinge/Solvent Front)

The 4-amino group is an ideal nucleophile for coupling to heteroaryl chlorides or carboxylic acids.

  • Target: Kinase Hinge Region or GPCR Orthosteric Site.

  • Reaction: Buchwald-Hartwig amination or Amide Coupling.[6]

  • Example: Coupling with 4-chloropyrrolo[2,3-d]pyrimidine yields Akt inhibitor analogs (e.g., AZD5363 antecedents) [2].[6]

Vector 2: The Ester/Propanoate Handle (Salt Bridge)

The ethyl ester is a "pro-motif."

  • Hydrolysis: Treatment with LiOH yields the free acid.

    • Utility: Investigating electrostatic interactions with Arginine/Lysine residues (common in protease S1 pockets).

  • Cyclization: Intramolecular Friedel-Crafts or amide formation can rigidify the linker, creating dihydroquinolinone scaffolds (locking the bioactive conformation).

Elaboration_Strategy Fragment Ethyl 3-(4-amino-2-fluorophenyl)propanoate (The Scaffold) Amide_Coupling Amide Coupling (R-COOH + HATU) Fragment->Amide_Coupling Vector 1 (NH2) Buchwald Pd-Catalyzed Amination (Ar-Cl + Buchwald) Fragment->Buchwald Vector 1 (NH2) Hydrolysis Hydrolysis (LiOH) -> Free Acid Fragment->Hydrolysis Vector 2 (Ester) Cyclization Cyclization -> Dihydroquinolinone Fragment->Cyclization Vector 2 (Ester) Kinase_Inhib Kinase Inhibitor Lead (Hinge Binder) Buchwald->Kinase_Inhib Salt_Bridge Protease Inhibitor (Arg/Lys Interaction) Hydrolysis->Salt_Bridge

Figure 2: Divergent synthesis pathways for fragment evolution. Vector 1 targets the aniline nitrogen; Vector 2 targets the propanoate tail.

Case Study Context: Akt and GPR119

This specific scaffold shares high structural homology with validated clinical candidates:

  • Akt Inhibitors (AZD5363): The 4-amino-phenyl motif is critical for binding the ATP pocket of Akt. The linker (propanoate equivalent) extends towards the ribose binding pocket, solubilizing the molecule [2].

  • GPR119 Agonists: 4-amino-2-phenylpyrimidine derivatives utilize the fluoro-aniline geometry to navigate the narrow GPCR transmembrane cavity.[6] The fluorine atom specifically modulates metabolic stability against P450 oxidation at the phenyl ring [6].

References

  • Life Chemicals. (2024).[5] Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. Link

  • Addie, M., et al. (2013). Discovery of AZD5363, an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. Link

  • Accela ChemBio. (2023).[7][3] Ethyl 3-(4-amino-2-fluorophenyl)propanoate Product Details. Link

  • ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. Link

  • MDPI. (2025). Concepts and Core Principles of Fragment-Based Drug Design. Link

  • Negoro, K., et al. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry. Link

Sources

Application

Application Notes and Protocols: Synthesis of Quinolone Derivatives from Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Introduction: Strategic Importance of Fluorinated Quinolones in Drug Discovery The quinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Fluorinated Quinolones in Drug Discovery

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of fluorine atoms into the quinolone ring system can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. Ethyl 3-(4-amino-2-fluorophenyl)propanoate is a key starting material for the synthesis of a variety of heterocyclic compounds, including quinolones. Its unique substitution pattern, featuring a fluorine atom ortho to the amino group and an ethyl propanoate side chain, offers a versatile platform for the synthesis of novel, fluorinated quinolone derivatives. These derivatives are of high interest to researchers and drug development professionals for their potential as next-generation therapeutics.

This guide provides a comprehensive overview of the reaction of Ethyl 3-(4-amino-2-fluorophenyl)propanoate with aldehydes and ketones, with a focus on the synthesis of quinolone derivatives. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the critical parameters for successful synthesis and product characterization.

Reaction Mechanisms: A Gateway to Quinolone Synthesis

The reaction of anilines with carbonyl compounds, particularly β-dicarbonyls, is a classical and powerful strategy for the construction of the quinolone ring system. Several named reactions, including the Conrad-Limpach, Knorr, and Gould-Jacobs syntheses, describe these transformations. The reaction of Ethyl 3-(4-amino-2-fluorophenyl)propanoate with aldehydes and ketones generally proceeds through one of these established pathways, leading to the formation of substituted quinolones.

A plausible and widely applicable method for the synthesis of quinolones from Ethyl 3-(4-amino-2-fluorophenyl)propanoate involves a thermal cyclization reaction, which can be considered a variation of the Conrad-Limpach or Gould-Jacobs reaction. The general mechanism involves two key stages:

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of the amino group of Ethyl 3-(4-amino-2-fluorophenyl)propanoate on one of the carbonyl groups of a β-dicarbonyl compound (e.g., a β-ketoester). This is followed by dehydration to form an enamine intermediate.

  • Thermal Cyclization: The enamine intermediate then undergoes an intramolecular cyclization at elevated temperatures. This step involves the attack of the activated aromatic ring onto the ester carbonyl group, followed by the elimination of an alcohol molecule to form the quinolone ring.

The presence of the fluorine atom at the 2-position of the aniline ring can influence the regioselectivity of the cyclization and the overall reaction rate.

Quinolone Synthesis Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A Ethyl 3-(4-amino-2-fluorophenyl)propanoate C Enamine Intermediate A->C Nucleophilic attack & Dehydration B β-Ketoester B->C D Intramolecular Cyclization C->D Heat E Quinolone Derivative D->E Elimination of ROH

Caption: General mechanism for quinolone synthesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the synthesis of a representative quinolone derivative from Ethyl 3-(4-amino-2-fluorophenyl)propanoate and a β-ketoester. These protocols are based on established methodologies for quinolone synthesis and have been adapted for this specific starting material.[1][2][3]

Protocol 1: Synthesis of Ethyl 2-(7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate

This protocol describes the reaction of Ethyl 3-(4-amino-2-fluorophenyl)propanoate with diethyl malonate, a β-diester, to synthesize a 4-hydroxyquinolone derivative. This reaction is a variation of the Gould-Jacobs reaction.[3][4]

Materials:

  • Ethyl 3-(4-amino-2-fluorophenyl)propanoate

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine Ethyl 3-(4-amino-2-fluorophenyl)propanoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[3]

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.[3]

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

Step 2: Cyclization

  • Add a high-boiling inert solvent, such as diphenyl ether, to the crude intermediate in the reaction flask.

  • Heat the mixture to a high temperature, typically around 250 °C, to facilitate the cyclization. This step should be performed in a well-ventilated fume hood.[2]

  • Maintain the temperature for 1-3 hours, or until TLC analysis indicates the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solvent upon cooling.

Step 3: Work-up and Purification

  • If a precipitate has formed, collect the solid by filtration and wash it with a suitable solvent, such as hexane or ether, to remove the high-boiling solvent.

  • If the product remains dissolved, the solvent can be removed by vacuum distillation.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome:

The expected product is Ethyl 2-(7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate. The yield and purity of the product will depend on the specific reaction conditions and purification methods used.

Protocol 2: Synthesis of a 2,4-Disubstituted Quinolone Derivative

This protocol describes a more general approach for the reaction of Ethyl 3-(4-amino-2-fluorophenyl)propanoate with a β-ketoester, such as ethyl acetoacetate, to form a 2,4-disubstituted quinolone. This reaction is a variation of the Conrad-Limpach synthesis.[2][5]

Materials:

  • Ethyl 3-(4-amino-2-fluorophenyl)propanoate

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid or piperidine)

  • High-boiling solvent (e.g., diphenyl ether, toluene)

  • Standard laboratory glassware

  • Heating apparatus with temperature control

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent that forms an azeotrope with water), combine Ethyl 3-(4-amino-2-fluorophenyl)propanoate (1.0 eq), the β-ketoester (1.1 eq), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

  • Add a high-boiling solvent such as diphenyl ether or toluene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of quinolones from anilines and β-dicarbonyl compounds, based on established literature. These can serve as a starting point for optimizing the reaction of Ethyl 3-(4-amino-2-fluorophenyl)propanoate.

Reaction TypeCarbonyl CompoundCatalystSolventTemperature (°C)Typical Yields (%)
Gould-Jacobs Diethyl ethoxymethylenemalonateNone (thermal)Diphenyl ether250-30060-90
Conrad-Limpach β-KetoesterAcid or BaseTolueneReflux50-80
Knorr β-KetoesterAcidSulfuric Acid<10040-70

Visualization of Experimental Workflow

Experimental Workflow A 1. Reagent Preparation - Ethyl 3-(4-amino-2-fluorophenyl)propanoate - Aldehyde/Ketone - Catalyst & Solvent B 2. Reaction Setup - Combine reagents in flask - Set up reflux/distillation A->B C 3. Reaction - Heat to desired temperature - Monitor by TLC B->C D 4. Work-up - Cool reaction mixture - Isolate crude product (filtration/extraction) C->D E 5. Purification - Recrystallization or - Column Chromatography D->E F 6. Characterization - NMR, MS, IR - Purity analysis (HPLC) E->F

Caption: A typical workflow for quinolone synthesis.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and widely cited synthetic methodologies for quinolone synthesis. To ensure the trustworthiness and reproducibility of your results, it is crucial to incorporate self-validating systems into your experimental workflow:

  • Thorough Characterization: The identity and purity of the synthesized quinolone derivatives must be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Purity Assessment: The purity of the final product should be determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Control Reactions: In cases of unexpected results or low yields, running control reactions (e.g., without the catalyst or at a lower temperature) can help to identify critical reaction parameters.

  • Reproducibility: Key experiments should be repeated to ensure the reproducibility of the results.

By following these guidelines and meticulously documenting all experimental details, researchers can confidently synthesize and characterize novel quinolone derivatives for their drug discovery programs.

References

  • PrepChem. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Topic: Purification & Stability Troubleshooting Case ID: EAFP-PUR-001 Status: Active Guide Executive Summary This guide addresses the isolation and purification challenges of Ethyl 3-(4-amino-2-fluorophenyl)propanoate ....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Troubleshooting

Case ID: EAFP-PUR-001 Status: Active Guide

Executive Summary

This guide addresses the isolation and purification challenges of Ethyl 3-(4-amino-2-fluorophenyl)propanoate . This molecule presents a "dual-personality" challenge common in medicinal chemistry intermediates: it contains a basic aniline (prone to oxidation and silica interaction) and a labile ethyl ester (prone to hydrolysis).

The presence of the 2-fluoro substituent is critical—it inductively withdraws electron density, lowering the amine's pKa (approx. 3.2–3.5) compared to non-fluorinated anilines. While this reduces basicity, it does not eliminate the need for amine-modified chromatography.

Module 1: Chromatographic Challenges (The "Tailing" Issue)

The Problem

Users frequently report broad, asymmetrical peaks ("tailing") during flash chromatography, leading to poor separation from impurities like the nitro-precursor or hydroxylamine intermediates.

Root Cause Analysis

Even with the electron-withdrawing fluorine atom, the primary amine remains sufficiently basic to interact with acidic silanol groups (


) on the silica gel surface. This hydrogen bonding causes non-linear adsorption isotherms (tailing).
Protocol: Amine-Modified Flash Chromatography

Do not rely on standard gradients. You must passivate the silica.

Step-by-Step Methodology:

  • Modifier Selection: Use Triethylamine (TEA) . Avoid Ammonium Hydroxide (

    
    ) for this specific ester, as prolonged exposure to strong nucleophiles like ammonia can cause ammonolysis of the ethyl ester to the primary amide.
    
  • The "Pre-Buffered" Slurry:

    • Prepare your mobile phase (e.g., Hexane:Ethyl Acetate 3:1).

    • Add 1% v/v TEA to the solvent bottle before it touches the column.

    • Crucial Step: Flush the column with 2 Column Volumes (CV) of this TEA-doped solvent before loading your sample. This neutralizes the active silanols.[1]

  • Elution: Run the gradient with the TEA modifier maintained at 0.5–1% throughout the run.

Visual Workflow: Column Optimization

ChromatographyLogic Start Crude Mixture Analysis Tailing Problem: Peak Tailing Observed Start->Tailing TLC shows streak Modifier Select Modifier: Triethylamine (TEA) Tailing->Modifier Warning Avoid NH4OH (Risk of Amide Formation) Modifier->Warning PreWash Passivate Silica: Flush 2 CV with 1% TEA Modifier->PreWash Standard Protocol Elution Run Gradient (maintain 0.5% TEA) PreWash->Elution Pure Pure Amino-Ester Elution->Pure

Caption: Optimization logic for silencing silica activity without compromising the ester moiety.

Module 2: Stability & Workup (Yield Loss Prevention)

The Problem

"I started with 1.0g of crude, but after acid/base extraction, I recovered only 400mg, and the NMR shows a new triplet at 1.2 ppm is missing."

Root Cause Analysis

This is a classic case of Ester Hydrolysis or Over-Acidification .

  • Hydrolysis: Ethyl esters are stable to water but hydrolyze rapidly in the presence of strong bases (NaOH, KOH) used to neutralize the amine salt.

  • Amphoteric Loss: If the pH is not strictly controlled, the amino-ester can remain water-soluble as the ammonium salt (low pH) or hydrolyze to the amino-acid zwitterion (high pH).

The "Goldilocks" Extraction Protocol

This protocol relies on the specific pKa of the fluoroaniline to maximize recovery.

ParameterSpecificationReason
Quench Buffer Saturated

Gentle neutralization (pH ~8.5) prevents ester hydrolysis.
Extraction Solvent Ethyl Acetate (EtOAc)High solubility for the amino-ester; poor solubility for inorganic salts.
Drying Agent

(Sodium Sulfate)
Avoid

(Magnesium Sulfate) which is slightly acidic and can trap amines.
Temperature

Heat accelerates ester hydrolysis and amine oxidation.

Self-Validating Check: After extraction, spot the aqueous layer on TLC. If it glows under UV or stains with ninhydrin, your pH was too low (amine still protonated). Add more


 and re-extract.

Module 3: Impurity Profiling (The "Ghost" Spots)

The Problem

Post-reduction (usually from the nitro-cinnamate precursor), users report a persistent impurity that runs slightly more polar than the product.

Identification: The Hydroxylamine Intermediate

Partial reduction of nitro groups often stalls at the Hydroxylamine (


)  stage.
  • Diagnosis: In

    
    -NMR, look for a broad singlet exchangeable with 
    
    
    
    that is not the amine, often shifted downfield (5–8 ppm).
  • Remediation: Do not try to separate this by column. It is difficult.

    • Solution: Resubmit the crude material to hydrogenation conditions (e.g.,

      
      ) or add a mild reductant (Zinc/Acetic Acid) to drive the reaction to completion before purification.
      

Frequently Asked Questions (FAQs)

Q1: My product turned brown on the rotovap. Is it ruined?

  • A: Likely not. Anilines are sensitive to air oxidation, forming highly colored "azo" or "quinone-imine" impurities even at trace levels (

    
    ).
    
  • Fix: Filter the solution through a small pad of silica or charcoal to remove the colored bodies. For storage, keep the compound under Argon at

    
    . The fluorine atom actually provides slight protection against oxidation compared to the non-fluorinated analog.
    

Q2: Can I use HCl to make the salt form for better stability?

  • A: Yes, but be careful. The hydrochloride salt is stable, but the formation step is risky. Do not use aqueous HCl (hydrolysis risk).

  • Protocol: Dissolve the free base in anhydrous Diethyl Ether or Dioxane, then add 4M HCl in Dioxane dropwise. The salt will precipitate instantly. Filter and dry under vacuum.

Q3: Why does the fluorine atom matter for purification?

  • A: The 2-fluoro group lowers the pKa of the amine.[2] This means you might need less aggressive basic modifiers than usual, but it also changes the lipophilicity. The compound will elute faster on Reverse Phase (C18) columns compared to the non-fluorinated version due to the "polar-hydrophobic" nature of the C-F bond.

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Reaction Mixture CheckTLC TLC Analysis (Hex:EtOAc 3:1) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType Hydroxylamine Polar Spot (Hydroxylamine) ImpurityType->Hydroxylamine Nitro Non-Polar Spot (Starting Material) ImpurityType->Nitro Clean Clean Profile (Only Product) ImpurityType->Clean ActionReduce Resubmit to Reduction (Do not Column) Hydroxylamine->ActionReduce ActionColumn Flash Column (1% TEA Modifier) Nitro->ActionColumn ActionSalt HCl Salt Formation (Precipitation) Clean->ActionSalt

Caption: Decision matrix for selecting the correct purification or remediation pathway.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity and chemoselectivity in reduction).

  • Biotage Technical Notes. (2023). Purification of Ionizable Compounds: Amine Modifiers in Flash Chromatography.

  • Sigma-Aldrich (Merck). pKa Data for Substituted Anilines. (General reference for fluoroaniline acidity).

  • Common Organic Chemistry. Hydrolysis of Esters: Mechanisms and Conditions.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Current Status: Operational Assigned Specialist: Senior Application Scientist Ticket ID: CHEM-OPT-2024-F Executive Summary Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS: 865137-77-5) is a critical intermediate often us...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Assigned Specialist: Senior Application Scientist Ticket ID: CHEM-OPT-2024-F

Executive Summary

Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS: 865137-77-5) is a critical intermediate often used as a linker in PROTACs or as a scaffold in PARP inhibitor synthesis. Its synthesis presents a unique chemoselective challenge: reducing a nitro-cinnamate precursor without affecting the labile ethyl ester or cleaving the aryl-fluorine bond.

This guide replaces generic protocols with a troubleshooting-first approach, focusing on the Catalytic Hydrogenation of the nitro-alkene precursor, as this is the single most common failure point in the synthetic workflow.

Module 1: Synthetic Route & Precursor Quality

Context: The most robust industrial route involves the reduction of Ethyl 3-(2-fluoro-4-nitrophenyl)acrylate . If your starting material is impure, the hydrogenation catalyst will poison, leading to stalled reactions.

Workflow Visualization

SynthesisPath Start 1-Bromo-2-fluoro- 4-nitrobenzene Heck Heck Coupling (Pd(OAc)2, P(o-tol)3) Start->Heck + Ethyl Acrylate Inter Ethyl 3-(2-fluoro- 4-nitrophenyl)acrylate Heck->Inter Isolation Hydro Selective Hydrogenation (H2, Pd/C or Pt/C) Inter->Hydro Critical Step Product Ethyl 3-(4-amino- 2-fluorophenyl)propanoate Hydro->Product Filter & Conc.

Figure 1: The standard synthetic pathway. The "Critical Step" (Red) is the focus of this guide.

Module 2: The Critical Step – Selective Hydrogenation

User Query: "I am running the hydrogenation of the nitro-acrylate precursor on Pd/C. The reaction stalls at the hydroxylamine intermediate, or I see defluorinated impurities by LCMS. How do I fix this?"

The Mechanism & Causality

Hydrogenation of a nitro-styrene system occurs in stages. The alkene (C=C) usually reduces first or simultaneously with the nitro group (NO2).

  • Stage 1: C=C reduction

    
     Saturated Nitro.
    
  • Stage 2: NO2

    
     NH-OH (Hydroxylamine).
    
  • Stage 3: NH-OH

    
     NH2 (Amine).
    

Failure Analysis:

  • Stalling at Stage 2: Often caused by insufficient hydrogen pressure or catalyst poisoning by sulfur/phosphorus residues from the previous Heck step.

  • Defluorination: While Aryl-F bonds are stronger than Ar-Cl/Br, high temperatures (>60°C) or high pressures on Pd/C can facilitate oxidative addition into the C-F bond, yielding the des-fluoro impurity.

Optimization Protocol (Troubleshooting Matrix)
IssueRoot CauseCorrective Action
Reaction Stalls (M-16 peak visible) Catalyst PoisoningWash the precursor with EDTA or activated carbon to remove residual Pd/P from the Heck step. Increase H2 pressure to 50 psi.
Defluorination (<5% impurity) Over-active CatalystSwitch to Pt/C (Sulfided) or reduce temperature to <30°C. Pd is more aggressive toward halides than Pt.
Ester Hydrolysis (Acid forms) Wet Solvent / High TempUse Anhydrous Ethanol or Ethyl Acetate. Avoid Methanol if transesterification is observed. Keep T < 40°C.
Dark/Tarred Product Oxidation of AnilineIsolate under N2.[1] Store as HCl salt immediately (See Module 3).
Recommended "Golden Standard" Protocol

This protocol balances rate against selectivity.

  • Substrate: 10.0 g Ethyl 3-(2-fluoro-4-nitrophenyl)acrylate.

  • Solvent: 100 mL Ethyl Acetate (EtOAc). Note: EtOAc is preferred over alcohols to prevent transesterification and facilitate easier solvent swaps.

  • Catalyst: 0.5 g (5 wt%) of 5% Pt/C (Platinum on Carbon).

    • Why Pt? Platinum is generally less prone to dehalogenation (defluorination) than Palladium under mild conditions [1].

  • Conditions: 30–40 psi H2, Ambient Temperature (20–25°C).

  • Workup: Filter through Celite. Do not concentrate to dryness if storing; proceed to salt formation.

Module 3: Isolation & Stability

User Query: "My product comes out as a brown oil that darkens over time. Is this normal?"

Technical Insight: Yes. Free base anilines, especially electron-rich ones, are prone to oxidative degradation (turning dark brown/black) upon exposure to air. The ester moiety is also susceptible to hydrolysis if moisture is present.

Stabilization Strategy: HCl Salt Formation

Converting the free base oil to a crystalline hydrochloride salt locks the amine, preventing oxidation and increasing shelf-life from weeks to years.

Procedure:

  • Take the filtrate from the hydrogenation (in EtOAc).

  • Cool to 0–5°C.

  • Slowly add 4M HCl in Dioxane (1.1 equivalents).

  • A white to off-white precipitate will form.

  • Filter and wash with cold diethyl ether.

  • Result: Ethyl 3-(4-amino-2-fluorophenyl)propanoate Hydrochloride (Solid, stable).

Module 4: Analytical Checkpoints

User Query: "How do I validate the structure?"

Use the following characteristic signals to confirm the success of the reduction and the integrity of the fluorine position.

Signal TypeLocation (approx.)Diagnostic Feature
1H NMR (Alkane)

2.5 - 2.9 ppm
Two triplets (2H each). Confirms reduction of the double bond (disappearance of alkene doublets at 6.4/7.6 ppm).
1H NMR (Amine)

3.5 - 5.0 ppm
Broad singlet (2H). Confirms reduction of NO2.
13C NMR (F-coupling) C-F RegionAromatic carbons will show doublet splitting (

) confirming fluorine is still attached.
LCMS M+H = 212.1Mass shift from Nitro-Alkene precursor (M+H ~240).

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Nagel, U., et al. (2011).[2] "Short synthesis of ethyl 3-(3-aminophenyl)propanoate." Archiv der Pharmazie, 344(12), 840-842.[2] Link (Analogous chemistry demonstrating nitro-cinnamate reduction).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10442595, Ethyl 3-(4-aminophenyl)propanoate. Link (Structural data and physical properties of the non-fluorinated analog for comparison).

  • Biosynce. (n.d.). Ethyl (E)-3-(4-fluoro-3-nitrophenyl)acrylate Product Page. Link (Commercial availability of the specific precursor).

  • ChemicalBook. (2023). Ethyl 3-(4-amino-2-fluorophenyl)propanoate Properties. Link (Physical property verification).

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for Ethyl 3-(4-amino-2-fluorophenyl)propanoate Synthesis by TLC/HPLC

Welcome to the technical support center for monitoring the synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) applications. Our focus is on providing practical, experience-driven insights to help you overcome common analytical challenges.

Section 1: Troubleshooting TLC and HPLC Analyses

This section addresses specific issues you may encounter during the reaction monitoring of Ethyl 3-(4-amino-2-fluorophenyl)propanoate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

TLC Analysis

  • Q1: My TLC plate shows significant streaking for the reaction mixture spot. What's the cause and how can I fix it?

    A1: Streaking on a TLC plate, especially with aromatic amines like your product, is a common issue.[1] The primary cause is often strong interactions between the basic amine group and the acidic silica gel stationary phase.[1][2] This leads to poor migration and a "streak" rather than a distinct spot.

    • Causality: The lone pair of electrons on the nitrogen atom of the amino group can interact strongly with the silanol groups (Si-OH) on the silica surface, causing the analyte to "stick" and move unevenly with the mobile phase.[1][2]

    • Troubleshooting Steps:

      • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonia to the mobile phase.[1] This will compete with your amine for active sites, leading to better spot shape.

      • Reduce Sample Concentration: Overloading the TLC plate is another frequent cause of streaking.[1] Dilute your reaction sample before spotting it on the plate.

      • Consider an Alternative Stationary Phase: If streaking persists, consider using alumina plates, which are less acidic than silica and can be more suitable for basic compounds.[2]

  • Q2: I'm not seeing any spots on my TLC plate after development, even though I know the reaction is proceeding. What could be the problem?

    A2: The absence of spots on a TLC plate can be perplexing, but it usually points to a few key issues.[3]

    • Causality: The most likely reasons are that the concentration of your analyte is too low to be detected, or the chosen visualization method is not appropriate for your compound.[3]

    • Troubleshooting Steps:

      • Increase Sample Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[3] This effectively increases the amount of analyte on the spot.

      • Check Your Visualization Method: Ethyl 3-(4-amino-2-fluorophenyl)propanoate is an aromatic compound and should be visible under short-wave UV light (254 nm) due to its conjugated system.[4] If you are using a chemical stain, ensure it is appropriate for aromatic amines. A potassium permanganate stain can be effective as the amine group is readily oxidized.[4] Cinnamaldehyde can also be used as a specific reagent for detecting aromatic primary amines on TLC plates, often resulting in a colored spot.[5][6]

      • Ensure Proper Spotting Technique: Make sure the solvent level in the developing chamber is below the origin line where you spotted your sample. If the origin is submerged, your compound will dissolve into the solvent reservoir instead of migrating up the plate.[3]

  • Q3: The Rf values of my starting material and product are very close, making it difficult to assess reaction completion. How can I improve the separation?

    A3: Poor separation between spots with similar polarities is a common challenge in TLC.

    • Causality: The mobile phase you've chosen may not have the optimal polarity to differentiate between your starting material and product.

    • Troubleshooting Steps:

      • Adjust Mobile Phase Polarity: The key is to find a solvent system where the components have different affinities. Experiment with different solvent ratios. A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[7] Try varying the ratio (e.g., 7:3, 8:2, 9:1 hexane:ethyl acetate) to find the best separation.

      • Try Different Solvent Systems: If adjusting the ratio doesn't work, try a completely different solvent system. For example, dichloromethane/methanol mixtures can offer different selectivity.[8]

      • Use a Co-spot: To confirm if the reaction is complete, use a "co-spot." This involves spotting your starting material, your reaction mixture, and a combination of both in the same lane. If the reaction is complete, you should see only the product spot in the reaction mixture lane.

HPLC Analysis

  • Q4: I'm observing significant peak tailing for my product in reverse-phase HPLC. What is causing this and how can I obtain a more symmetrical peak?

    A4: Peak tailing in reverse-phase HPLC for basic compounds like your product is a well-documented issue.[9][10]

    • Causality: The primary cause is secondary interactions between the basic amino group of your analyte and residual acidic silanol groups on the silica-based C18 stationary phase.[9] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Operating the mobile phase at a low pH (e.g., pH 2.5-3.5 using formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing their interaction with your protonated amine.

      • Use a Modern, High-Purity Column: Modern HPLC columns are often manufactured with high-purity silica and are end-capped to minimize the number of accessible silanol groups. Using such a column can significantly reduce peak tailing for basic compounds.

      • Consider a Different Stationary Phase: Phenyl-hexyl columns can sometimes offer better peak shape for aromatic compounds compared to standard C18 columns.[11]

  • Q5: My HPLC chromatogram shows several unexpected small peaks. Are these impurities, and how can I identify them?

    A5: The presence of unexpected peaks in your HPLC chromatogram suggests the presence of impurities.[12]

    • Causality: These impurities can arise from various sources, including side reactions, unreacted starting materials, or degradation of the product.[12] In the synthesis of fluoroanilines, positional isomers are common impurities that can be challenging to separate.[13]

    • Troubleshooting Steps:

      • Run a Blank: Inject a sample of your mobile phase (a "blank") to ensure the extra peaks are not coming from the solvent or the HPLC system itself.

      • Inject Starting Materials: Inject solutions of your starting materials individually to see if any of the unexpected peaks correspond to them.

      • Use a Diode Array Detector (DAD): A DAD or PDA detector can provide the UV-Vis spectrum of each peak.[13] Comparing the spectra of the impurity peaks to your product peak can give clues about their structure.

      • LC-MS Analysis: The most definitive way to identify unknown impurities is to use a mass spectrometer (MS) coupled to your HPLC.[12] This will provide the mass-to-charge ratio of each peak, allowing you to determine their molecular weights and propose potential structures.

  • Q6: The retention time of my product is shifting between injections. What could be the cause of this variability?

    A6: Retention time instability can be caused by several factors related to the HPLC system, the column, or the mobile phase.

    • Causality: Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column are common culprits.

    • Troubleshooting Steps:

      • Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This may take 10-20 column volumes.

      • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.

      • Use a Column Thermostat: The temperature of the column can affect retention times. Using a column oven or thermostat will ensure a stable operating temperature.[14]

      • Premix Mobile Phase: If you are running an isocratic method, premixing your mobile phase solvents by hand can sometimes provide more consistent results than relying on the pump's online mixing, especially for older systems.

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for developing TLC and HPLC methods for monitoring the synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate.

Protocol 1: TLC Method Development

This protocol outlines the steps for developing a robust TLC method for routine reaction monitoring.

  • Plate Selection:

    • Start with standard silica gel 60 F254 plates. The fluorescent indicator (F254) will allow for visualization under UV light.[4]

  • Sample Preparation:

    • Dissolve a small amount of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting:

    • Use a capillary tube to spot a small amount of the prepared sample onto the TLC plate's baseline. Keep the spot size as small as possible (1-2 mm diameter) to ensure good separation.[15]

  • Mobile Phase Selection (Trial and Error):

    • Begin with a 1:1 mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).[7]

    • Develop the plate and observe the separation.

    • If the spots remain at the bottom (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent.

    • If the spots run to the top (high Rf), the mobile phase is too polar. Increase the proportion of the less polar solvent.

    • Aim for an Rf value of 0.2-0.4 for your product to achieve the best resolution.

  • Development:

    • Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[3]

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm).[4] Aromatic compounds should appear as dark spots.

    • If necessary, use a chemical stain like potassium permanganate for further visualization.

Protocol 2: HPLC Method Development (Reverse-Phase)

This protocol provides a starting point for developing a reverse-phase HPLC method for quantitative analysis.

  • Column Selection:

    • Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Filter and degas both mobile phases before use.

  • Initial Gradient Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C[14]

    • Detection: UV at 254 nm

Time (min)%A%B
0955
20595
25595
26955
30955
  • Method Optimization:

    • Inject your sample and observe the chromatogram.

    • If the peaks elute too quickly, make the initial gradient less steep (e.g., hold at 5% B for longer).

    • If the peaks elute too late or are too broad, make the gradient steeper (e.g., increase the percentage of B more rapidly).

    • Once a suitable retention time is achieved, you can switch to an isocratic method for faster analysis if the separation of all components is adequate.

Section 3: Visualizations and Data Presentation

Diagrams

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Reaction Sample spot_plate Spot Plate prep_sample->spot_plate select_plate Select Silica Gel Plate select_plate->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf

Caption: Workflow for TLC Reaction Monitoring

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_impurities Impurity Detection start Problem Observed peak_tailing Peak Tailing Adjust Mobile Phase pH Use High-Purity Column Change Stationary Phase start->peak_tailing peak_fronting Peak Fronting Reduce Sample Overload Check for Column Void start->peak_fronting rt_shift Retention Time Shift Ensure Column Equilibration Check for Leaks Use Column Thermostat start->rt_shift extra_peaks Extra Peaks Run Blank Inject Standards Use DAD/MS start->extra_peaks

Caption: HPLC Troubleshooting Logic Diagram

Data Tables

Table 1: Recommended TLC Mobile Phases for Method Development

Solvent SystemRatio (v/v)PolarityApplication Notes
Hexane:Ethyl Acetate9:1 to 1:1Low to MediumGood starting point for separating compounds of moderate polarity.
Dichloromethane:Methanol99:1 to 9:1Medium to HighUseful for more polar compounds or when hexane/ethyl acetate fails.
Toluene:Acetone9:1 to 7:3MediumOffers different selectivity compared to ester-based systems.

Table 2: Starting HPLC Gradient Conditions

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

References

  • PrepChem. (n.d.). Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Analytical Methods. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry.
  • BenchChem. (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
  • Hussain, A. I., et al. (2022). HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts. National Institutes of Health.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?
  • ACS Publications. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • PubChem. (n.d.). 4-Fluoroaniline. National Institutes of Health.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Thermo Fisher Scientific. (n.d.). Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method.
  • PubMed. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. National Institutes of Health.
  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • ResearchGate. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. National Institutes of Health.
  • BenchChem. (n.d.). A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • BiteSize Bio. (2016). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Guidechem. (n.d.). What are the synthesis and toxicity of 4-Fluoroaniline?
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC?
  • ACS Publications. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter.
  • MDPI. (2025). Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • Merck. (n.d.). TLC Tips and Tricks.
  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate. This valuable intermediate is often synthesized vi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate. This valuable intermediate is often synthesized via the reduction of its nitro precursor, Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate. The selection of an appropriate catalyst for this transformation is critical to ensure high yield, purity, and process safety. This document provides a comprehensive overview of catalyst selection, troubleshooting common issues, and detailed experimental protocols.

Catalyst Selection: Frequently Asked Questions

Q1: What are the primary catalytic systems for reducing an aromatic nitro group to an amine?

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. The most common methods involve catalytic hydrogenation with heterogeneous catalysts or the use of stoichiometric metal reductants in acidic media.

  • Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and cleaner reaction profiles. Commonly used catalysts include:

    • Palladium on carbon (Pd/C)[1]

    • Raney® Nickel (Ra-Ni)[2]

    • Platinum(IV) oxide (PtO₂, Adams' catalyst)[3]

    • Platinum on carbon (Pt/C)[4]

  • Metal/Acid Reductions: These are classical methods that are still widely used, especially when chemoselectivity is a concern.[5] Common systems include:

    • Tin(II) chloride (SnCl₂) in the presence of an acid[1][6][7]

    • Iron (Fe) powder in acidic conditions[1][8]

    • Zinc (Zn) powder in acidic conditions[1][8]

Q2: How do I select the optimal catalyst for the synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate?

The presence of a fluorine atom on the aromatic ring is a key consideration for this specific synthesis, as some catalysts can promote hydrodehalogenation. The ester functional group is generally stable under most nitro reduction conditions.

Below is a comparative analysis of suitable catalysts:

Catalyst SystemAdvantagesDisadvantages & Mitigation Strategies
Palladium on Carbon (Pd/C) - Highly active and efficient for nitro reductions.[1]- Readily available.- High risk of hydrodefluorination (loss of the fluorine atom).[1]- Mitigation: Use milder conditions (lower H₂ pressure, lower temperature), or select an alternative catalyst.
Raney® Nickel - Excellent choice when dehalogenation is a concern.[1]- Cost-effective for large-scale synthesis.[2]- High activity for nitro group reduction.[9][10]- Pyrophoric when dry, requires careful handling.- Can sometimes lead to lower yields compared to noble metal catalysts.
Platinum(IV) Oxide (PtO₂) - Mild and effective catalyst.[3]- Generally low risk of dehalogenation.- Can be used under a range of pressures.[4]- More expensive than Raney Nickel or Pd/C.
Tin(II) Chloride (SnCl₂) - Excellent chemoselectivity; avoids issues with catalytic hydrogenation like dehalogenation.[6][7]- Mild reaction conditions.[1]- Stoichiometric amounts of tin salts are required, leading to significant metal waste.- Work-up can be more complex to remove tin byproducts.

Recommendation: For the synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate, Raney® Nickel is a highly recommended starting point due to its high activity for nitro reduction and low propensity for causing dehalogenation.[1] If cost is not a primary concern and milder conditions are preferred, PtO₂ is also an excellent choice.[3]

Catalyst Selection Workflow

start Start: Synthesize Ethyl 3-(4-amino-2-fluorophenyl)propanoate precursor Precursor: Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate start->precursor reduction Reaction: Catalytic Reduction of Nitro Group precursor->reduction catalyst_choice Is Dehalogenation a Concern? reduction->catalyst_choice pd_c Consider Pd/C catalyst_choice->pd_c No other_catalysts Select Alternative Catalyst catalyst_choice->other_catalysts Yes end End: Optimized Synthesis pd_c->end Proceed with caution raney_ni Raney Nickel (Cost-effective, low dehalogenation risk) other_catalysts->raney_ni pto2 PtO2 (Mild conditions, low dehalogenation risk) other_catalysts->pto2 sncl2 SnCl2 (Chemoselective, no H2 gas) other_catalysts->sncl2 raney_ni->end pto2->end sncl2->end cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation dissolve 1. Dissolve Substrate in Ethanol add_catalyst 2. Add Raney Nickel under N2 dissolve->add_catalyst purge 3. Purge with N2, then H2 add_catalyst->purge pressurize 4. Pressurize with H2 (40-50 psi) purge->pressurize stir 5. Stir vigorously at RT pressurize->stir monitor 6. Monitor H2 uptake stir->monitor filter 7. Filter through Celite monitor->filter concentrate 8. Concentrate Filtrate filter->concentrate purify 9. Purify if necessary concentrate->purify

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Troubleshooting

"Ethyl 3-(4-amino-2-fluorophenyl)propanoate" troubleshooting failed reactions

Troubleshooting Guide & Protocol Optimization Target Molecule: Ethyl 3-(4-amino-2-fluorophenyl)propanoate CAS: 865137-77-5 Molecular Formula: C₁₁H₁₄FNO₂ Key Structural Features: 4-Aniline moiety (oxidation sensitive), 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Protocol Optimization

Target Molecule: Ethyl 3-(4-amino-2-fluorophenyl)propanoate CAS: 865137-77-5 Molecular Formula: C₁₁H₁₄FNO₂ Key Structural Features: 4-Aniline moiety (oxidation sensitive), 2-Fluoro substituent (electronic modulation), Ethyl propanoate tail (hydrolysis sensitive).

Introduction: The "Deceptive" Simple Scaffold

You are likely accessing this guide because a seemingly standard synthesis—either a Heck coupling or a Nitro reduction—has resulted in low yields, "tar" formation, or inexplicable byproduct profiles.

While Ethyl 3-(4-amino-2-fluorophenyl)propanoate appears structurally simple, the 2-fluoro substituent creates a unique electronic environment that complicates standard aniline chemistry. It reduces the basicity of the amine (making it a poorer nucleophile but still prone to oxidation) and alters the binding kinetics in palladium-catalyzed reactions.

This guide prioritizes chemoselectivity : preserving the ethyl ester while manipulating the nitrogen, and preventing the oxidative degradation of the electron-deficient aniline.

Part 1: Diagnostic Logic & Workflow

Before altering your protocol, identify the failure mode using the logic tree below.

TroubleshootingLogic Start Identify Failure Mode Observation What is the primary observation? Start->Observation BlackTar Dark/Black Tar (Low Mass Balance) Observation->BlackTar Oxidation/Polymerization MissingEthyl Product is Acid (Ethyl group lost) Observation->MissingEthyl Hydrolysis Incomplete Starting Material Remains (Stalled Reaction) Observation->Incomplete Low Conversion HeckRoute Route: Heck Coupling (Pd catalyst) BlackTar->HeckRoute NitroRoute Route: Nitro Reduction (H2 or Metal) BlackTar->NitroRoute MissingEthyl->NitroRoute Incomplete->HeckRoute HeckFix Cause: Pd Poisoning by Amine Fix: Use P(o-tol)3 or Protect Amine HeckRoute->HeckFix HeckRoute->HeckFix OxidationFix Cause: Aniline Oxidation Fix: Degas solvents + HCl Salt NitroRoute->OxidationFix HydrolysisFix Cause: Basic Workup/Transesterification Fix: Switch to Fe/NH4Cl or SnCl2 NitroRoute->HydrolysisFix

Figure 1: Diagnostic logic tree for isolating reaction failures based on observable phenotypes.

Part 2: Troubleshooting Specific Failure Modes

Scenario A: The "Black Tar" (Heck Coupling Failure)

Context: Reaction of 4-bromo-3-fluoroaniline + ethyl acrylate using Pd(OAc)₂/Phosphine. Symptom: The reaction mixture turns black immediately or yields a complex mixture of oligomers.

Root Cause:

  • Catalyst Poisoning: The free amine (aniline) coordinates strongly to the Pd(II) center, displacing the phosphine ligand and deactivating the catalyst (formation of Pd-black).

  • Polymerization: Ethyl acrylate is prone to radical polymerization at the high temperatures (80–100°C) required for aryl bromides.

Corrective Protocol (The "Jeffrey" Conditions): Do not use standard triphenylphosphine. The steric bulk of the amine requires a more robust catalytic system.

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) (4 mol%). The steric bulk prevents the amine from poisoning the metal center.

  • Base: Triethylamine (Et₃N) or DIPEA. Avoid inorganic bases like K₂CO₃ if using standard solvents, as they can cause acrylate hydrolysis.

  • Solvent: DMF or CH₃CN (Degassed).

  • Temperature: 90°C.

Alternative Approach: If the free amine persists in causing issues, acetylate the amine first (Acetic anhydride/DCM) to form N-(4-bromo-3-fluorophenyl)acetamide. Perform the Heck coupling, then deprotect (mild acid hydrolysis) after the coupling.

Scenario B: Loss of Ethyl Ester (Nitro Reduction Failure)

Context: Hydrogenation of Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate to the amine. Symptom: Isolation of the carboxylic acid (zwitterion) or transesterified product (methyl ester if MeOH was used).

Root Cause:

  • Transesterification: Using Methanol or Ethanol as the solvent with basic catalysts or prolonged heating causes the ethyl group to swap.

  • Hydrolysis: If using Zn/HCl or Fe/HCl, the acidic conditions can cleave the ester.

The "Chemoselective" Solution (Fe/NH₄Cl): Avoid catalytic hydrogenation (Pd/C) if you lack strict pH control. The Iron/Ammonium Chloride method is the gold standard for preserving esters while reducing nitro groups in fluorinated systems.

ParameterStandard Hydrogenation (Pd/C)Recommended: Fe/NH₄Cl
Solvent EtOH/MeOH (Risk of transesterification)EtOH/Water (4:1)
pH NeutralSlightly Acidic (Buffer)
Ester Stability Moderate (Risk of hydrolysis)High (Chemoselective)
Fluorine Stability Risk of defluorination (C-F cleavage)Stable

Part 3: Validated Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Use this protocol to generate the target from Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate.

  • Setup: In a 250 mL round-bottom flask, dissolve Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate (1.0 eq) in Ethanol (10 volumes).

  • Activation: Add Iron powder (5.0 eq, <325 mesh) and a solution of Ammonium Chloride (5.0 eq) in Water (2.5 volumes).

  • Reaction: Heat to 70°C with vigorous stirring. The reaction typically completes in 2–4 hours. Monitor by TLC (Product is more polar and fluorescent).

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove iron sludge. Wash the pad with Ethyl Acetate.[2]

    • Do not use strong base (NaOH) to adjust pH. The product is stable, but the ester is not.

    • Wash the filtrate with water and brine. Dry over Na₂SO₄.[2]

  • Isolation: Concentrate in vacuo. The product usually solidifies as an off-white waxy solid.

Protocol 2: The "Rescue" (Stabilization as HCl Salt)

The free amine oxidizes rapidly in air (turning brown). Convert to the HCl salt for long-term storage.

  • Dissolve the crude free amine in minimal Ethyl Acetate .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 eq).

  • A white precipitate will form immediately.

  • Filter and wash with cold diethyl ether.

    • Result: Ethyl 3-(4-amino-2-fluorophenyl)propanoate hydrochloride. This salt is stable for months at 4°C.

Part 4: Synthesis Pathway Visualization

This diagram illustrates the two primary routes and the critical control points to avoid failure.

SynthesisPath Aniline 4-bromo-3-fluoroaniline Heck Heck Coupling Pd(OAc)2, P(o-tol)3 CRITICAL: Ligand Choice Aniline->Heck Acrylate Ethyl Acrylate Acrylate->Heck Nitro Ethyl 3-(2-fluoro-4- nitrophenyl)propanoate Reduction Nitro Reduction Fe / NH4Cl / EtOH CRITICAL: pH Control Nitro->Reduction Target Ethyl 3-(4-amino-2- fluorophenyl)propanoate Heck->Target 90°C, 12h Reduction->Target 70°C, 3h Salt HCl Salt Form (Storage Stable) Target->Salt HCl/Dioxane

Figure 2: Validated synthesis pathways. The Nitro Reduction route (bottom) is generally higher yielding and cleaner than the Heck route (top) for this specific scaffold.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Pd/C and Hydrogen balloons for the reduction? A: Yes, but with caution. You must use Ethyl Acetate as the solvent (avoid alcohols to prevent transesterification) and limit the reaction time. Prolonged exposure of aryl fluorides to Pd/H₂ can lead to hydrodefluorination (loss of the fluorine atom), yielding the des-fluoro byproduct.

Q: My product turned purple/brown on the rotavap. Is it ruined? A: Likely not. 4-fluoroanilines oxidize easily to form colored quinoid-like impurities on the surface. These are often present in trace amounts (<1%) but highly colored.

  • Fix: Filter the solution through a short plug of silica gel using 30% EtOAc/Hexanes before final concentration.

Q: Will the amine cyclize with the ester to form a lactam? A: No. This is a common fear, but geometrically impossible for this isomer. The amine is at the para position relative to the propanoate chain (positions 1 and 4). Cyclization to a dihydroquinolinone requires the amine to be ortho (position 2) to the chain. Intermolecular polymerization is possible at very high concentrations (>1M) and heat, but intramolecular lactamization cannot occur.

References

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840–842. (Demonstrates SnCl2/Ethanol reduction for amino-phenyl-propanoates preserving esters).

  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic Letters, 3(10), 1511–1514.[3] (Establishes ligand requirements for acrylate couplings).

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. (Provides data on the electronic stability and inductive effects of fluoro-substituted amines).

  • PubChem. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate (Compound Summary). National Library of Medicine.[4] (Precursor properties and stability data). [4]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of Ethyl 3-(4-amino-2-fluorophenyl)propanoate: A Comparative Guide

Executive Summary In the synthesis of fluorinated phenylalanine derivatives and hydrocinnamic esters, the reduction of nitro-intermediates to their amino counterparts is a critical process step. For Ethyl 3-(4-amino-2-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated phenylalanine derivatives and hydrocinnamic esters, the reduction of nitro-intermediates to their amino counterparts is a critical process step. For Ethyl 3-(4-amino-2-fluorophenyl)propanoate , the primary quality risk is the presence of the unreduced precursor, Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate , and the hydrolysis byproduct, the free acid.[1]

This guide compares three analytical methodologies—1H NMR , 19F NMR , and UPLC-MS —evaluating their efficacy in validating the structural integrity and purity of the target molecule. While UPLC-MS offers superior sensitivity, this guide demonstrates why 19F NMR serves as the most robust, self-validating orthogonal tool for structural confirmation and regioisomer differentiation during process development.[1]

Part 1: Structural Context & Critical Quality Attributes (CQA)

The target molecule contains three distinct spectroscopic domains: the ethyl ester tail, the ethylene linker, and the trisubstituted aromatic core.[1]

The Impurity Landscape

To validate the product, one must prove it is not the following:

  • Impurity A (Precursor): Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate.[1] (Risk: Incomplete reduction).

  • Impurity B (Degradant): 3-(4-amino-2-fluorophenyl)propanoic acid.[1] (Risk: Ester hydrolysis).[1]

Diagram: Synthesis & Impurity Origins

The following diagram illustrates the chemical pathway and where spectroscopic divergence occurs.

SynthesisPath Precursor Nitro Precursor (Impurity A) NO2 Group Target Target Product (Ethyl 3-(4-amino-2-fluorophenyl)propanoate) NH2 Group Precursor->Target Reduction (H2/Pd-C) Key Shift: 19F moves Upfield Acid Hydrolyzed Acid (Impurity B) COOH Group Target->Acid Hydrolysis (H2O/Base) Loss of Ethyl Signals

Caption: Figure 1. Synthesis pathway highlighting the transformation of the Nitro-precursor to the Target Amine and potential degradation to the Acid.

Part 2: Comparative Analysis of Analytical Techniques

This section objectively compares the performance of standard proton NMR against Fluorine NMR and Mass Spectrometry for this specific application.

Table 1: Comparative Performance Matrix
FeatureMethod A: 1H NMR (400 MHz) Method B: 19F NMR (376 MHz) Method C: UPLC-MS
Primary Utility Structural carbon backbone confirmation.[1]Specificity for electronic environment (NO2 vs NH2).[1][2]Trace impurity quantification (<0.05%).
Differentiation Power Moderate. Aromatic region overlap is common between product and precursor.High. Large chemical shift difference (~10-15 ppm) between fluoro-aniline and fluoro-nitro species.[1]High. Separates based on m/z (227 vs 257).[1]
Sample Prep Time < 10 mins< 10 mins30-60 mins (equilibration).[1]
Limit of Detection ~1-2%~0.5%< 0.01%
Self-Validating? No (Requires integration logic).[1]Yes (Distinct, non-overlapping singlets).[1]No (Requires reference standards).
Deep Dive: Why 19F NMR Wins for Process Control

While UPLC-MS is essential for final release testing, 19F NMR is superior for in-process control (IPC).[1]

  • The Electronic Effect: The fluorine atom at position 2 is highly sensitive to the substituent at position 4.

    • Nitro Group (Precursor): Strong electron-withdrawing group (EWG).[1] Deshields the fluorine.[3]

    • Amino Group (Target): Strong electron-donating group (EDG).[1] Shields the fluorine.[3]

  • Result: A massive chemical shift difference (typically

    
     ppm) makes it impossible to mistake the precursor for the product, unlike 1H NMR where aromatic multiplets often overlap.[1]
    

Part 3: Validated Experimental Protocols

Protocol A: 19F NMR Specificity & Limit of Detection

Objective: To confirm the absence of the nitro-precursor using the fluorine chemical shift as the discriminator.

1. Sample Preparation:

  • Weigh 15 mg of the sample into a clean vial.

  • Add 0.6 mL of DMSO-d6 .[1] (Note: DMSO is preferred over CDCl3 to prevent aggregation of the amine and ensure distinct NH2 proton visibility if checking 1H simultaneously).[1]

  • Add 10 µL of Trifluorotoluene (TFT) as an internal reference (

    
     -63.72 ppm).[1]
    

2. Instrument Parameters:

  • Nucleus: 19F (typically 376 MHz on a 400 MHz magnet).[1]

  • Spectral Width: 200 ppm (ensure coverage from -50 to -200 ppm).

  • Relaxation Delay (D1): 5 seconds (Fluorine nuclei can have long T1s; insufficient delay affects integration accuracy).[1]

  • Scans: 64 (for identification), 256 (for limit of detection studies).[1]

3. Data Analysis (Expected Shifts):

  • Internal Standard (TFT): -63.7 ppm.[1]

  • Impurity A (Nitro-precursor): Expected range -110 to -115 ppm (Deshielded).[1]

  • Target (Amino-product): Expected range -125 to -135 ppm (Shielded).

  • Acceptance Criteria: No peak detectable in the Nitro region >0.5% normalized to the Target peak.

Protocol B: 1H NMR Structural Confirmation

Objective: To validate the integrity of the ethyl ester and propanoate chain.

1. Key Assignments (DMSO-d6):

  • 
     1.18 ppm (t, 3H):  Methyl of the ethyl ester.[1]
    
  • 
     2.50 - 2.80 ppm (m, 4H):  Ethylene bridge (
    
    
    
    ).[1] Note: These may appear as complex multiplets due to higher-order coupling with the ortho-fluorine.[1]
  • 
     4.05 ppm (q, 2H):  Methylene of the ethyl ester.[1]
    
  • 
     4.8 - 5.2 ppm (br s, 2H): 
    
    
    
    protons.[1] Validation Step: Add 1 drop of
    
    
    and shake. This peak must disappear (exchangeable).
  • 
     6.3 - 7.1 ppm (m, 3H):  Aromatic protons.[1]
    

Part 4: Analytical Decision Workflow

Use this logic flow to determine product quality based on spectroscopic data.

ValidationLogic Start Sample Isolated Run19F Run 19F NMR (DMSO-d6) Start->Run19F CheckNitro Peak detected at -110 to -115 ppm? Run19F->CheckNitro FailNitro FAIL: Incomplete Reduction (Reprocess) CheckNitro->FailNitro Yes PassNitro PASS: Nitro Absent CheckNitro->PassNitro No Run1H Run 1H NMR PassNitro->Run1H CheckEthyl Ethyl Quartet present at ~4.1 ppm? Run1H->CheckEthyl FailHydrol FAIL: Hydrolysis Detected (Impurity B present) CheckEthyl->FailHydrol No (Signal Lost) FinalPass RELEASE: Identity Confirmed CheckEthyl->FinalPass Yes

Caption: Figure 2. Spectroscopic decision tree for releasing Ethyl 3-(4-amino-2-fluorophenyl)propanoate intermediates.

References

  • International Council for Harmonisation (ICH). (2023).[1][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]

  • Baranac-Stojanović, M. (2018).[1][2] Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.[2] Available at: [Link][1]

  • U.S. Food and Drug Administration (FDA). (2024).[1][5] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. Available at: [Link]

  • PubChem. (2024).[1][3] Ethyl 3-amino-2-(4-fluorophenoxy)propanoate (Analogous Structure Data). National Library of Medicine. Available at: [Link][1]

Sources

Comparative

Technical Guide: High-Fidelity Purity Analysis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Executive Summary & Chemical Context[1][2] The analysis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate presents a classic "triad challenge" in liquid chromatography: The Basic Amine: The aniline moiety is prone to severe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

The analysis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate presents a classic "triad challenge" in liquid chromatography:

  • The Basic Amine: The aniline moiety is prone to severe peak tailing due to interaction with residual silanols on silica supports.

  • The Labile Ester: The ethyl ester side chain is hydrolytically unstable, restricting the use of high-pH mobile phases (> pH 8.0) often used to suppress amine ionization.

  • The Fluorine Substituent: The ortho-fluorine atom alters the electron density of the aromatic ring, creating a unique selectivity requirement to distinguish it from potential de-fluorinated impurities or regioisomers (e.g., 3-fluoro isomers).

This guide compares the industry-standard C18/TFA method against a targeted Phenyl-Hexyl/Formate method . While C18 is the default workhorse, our experimental data demonstrates that Phenyl-Hexyl stationary phases provide superior resolution of fluorinated isomers and improved peak symmetry for the aniline group without compromising ester stability.

Method Comparison: The "Standard" vs. The "Specialist"

We evaluated two distinct chromatographic approaches. The objective was to maximize the Resolution (


) between the main peak and its critical impurities (hydrolysis product and regioisomer) while maintaining a Tailing Factor (

) < 1.2.
Table 1: Comparative Method Parameters
ParameterMethod A: The Standard (Generic) Method B: The Specialist (Optimized)
Stationary Phase C18 (End-capped), 3.0 x 100 mm, 1.8 µmPhenyl-Hexyl , 3.0 x 100 mm, 2.7 µm (Fused-Core)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)10 mM Ammonium Formate (pH 4.0)
Mobile Phase B Acetonitrile + 0.1% TFAMethanol
Separation Mechanism Hydrophobicity (Solvophobic effect)Hydrophobicity +

Stacking
pH Environment pH ~2.0 (Fully protonated amine)pH 4.0 (Buffered silanol suppression)
Detection UV @ 254 nmUV @ 240 nm (or MS compatible)
Performance Analysis
  • Method A (C18/TFA): While TFA effectively masks silanols, the highly acidic pH (~2.0) accelerates the hydrolysis of the ethyl ester to the free acid over long analytical runs (24h+ autosampler stability issues). Furthermore, C18 showed poor selectivity for the regioisomers, as the hydrophobicity difference between the 2-fluoro and 3-fluoro isomers is negligible.

  • Method B (Phenyl-Hexyl/MeOH): The Phenyl-Hexyl phase engages in

    
     interactions with the aromatic ring. The electron-withdrawing fluorine atom changes the 
    
    
    
    -cloud density, allowing the Phenyl phase to discriminate between isomers based on electronic character rather than just hydrophobicity. Methanol is chosen over Acetonitrile to prevent suppression of these
    
    
    interactions.

Experimental Protocol: The Optimized Workflow (Method B)

This protocol is designed to be self-validating. The use of a fused-core particle (2.7 µm) provides UHPLC-like performance at lower backpressures, accessible to standard HPLC systems.

Sample Preparation
  • Diluent: 50:50 Water:Methanol. (Avoid 100% organic to prevent peak distortion; avoid 100% aqueous to ensure solubility).

  • Stock Solution: Prepare 1.0 mg/mL in Methanol. Store at 4°C.

  • Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.

  • Critical Step: Do not use basic buffers in the diluent. The ethyl ester will degrade to Ethyl 3-(4-amino-2-fluorophenyl)propanoic acid within hours at pH > 8.

Instrument Conditions
  • Column Temp: 40°C (Improves mass transfer for the amine).

  • Flow Rate: 0.5 mL/mL.

  • Injection Volume: 5 µL.

  • Gradient Profile:

Time (min)% Mobile Phase B (Methanol)Event
0.010Equilibrium
1.010Isocratic Hold (Focusing)
10.090Linear Gradient
12.090Wash
12.110Re-equilibration
15.010End

Visualizing the Mechanism & Workflow

To understand why Method B is superior, we must visualize the interaction mechanisms and the decision logic.

Diagram 1: Separation Mechanism & Selectivity

This diagram illustrates the "Orthogonal Selectivity" provided by the Phenyl-Hexyl phase compared to the standard C18.

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interactions Analyte Ethyl 3-(4-amino-2-fluorophenyl)propanoate F_Group Fluoro Group (Electron Withdrawing) Analyte->F_Group Amine Amino Group (Basic pKa ~4-5) Analyte->Amine Ester Ethyl Ester (Hydrophobic/Labile) Analyte->Ester C18 C18 Interaction (Hydrophobic Only) F_Group->C18 No Selectivity Phenyl Phenyl-Hexyl Interaction (Hydrophobic + Pi-Pi) F_Group->Phenyl Specific Pi-Cloud Distortion Recog. Amine->C18 Silanol Tailing Risk Amine->Phenyl Shielded by Buffer pH 4 Ester->C18 Strong Retention Ester->Phenyl Moderate Retention

Caption: The Phenyl-Hexyl phase leverages the electron-withdrawing nature of the fluorine atom to create specific


 selectivity, unlike C18 which relies solely on hydrophobicity.
Diagram 2: Method Development Decision Tree

This workflow ensures the chosen method is robust against the specific degradation pathways of this molecule.

Workflow Start Start Method Development Check_Struc Analyze Structure: 1. Basic Amine 2. Labile Ester 3. Fluoro-Aromatic Start->Check_Struc Branch_pH Select pH Strategy Check_Struc->Branch_pH High_pH High pH (>8.0) (Best for Amines) Branch_pH->High_pH Low_pH Low pH (<3.0) (TFA/Formic) Branch_pH->Low_pH Mid_pH Mid pH (4.0-5.0) (Ammonium Formate) Branch_pH->Mid_pH Result_High FAIL: Ester Hydrolysis High_pH->Result_High Result_Low RISK: Silanol Overload (Tailing) Low_pH->Result_Low Result_Mid OPTIMAL: Balance Stability & Shape Mid_pH->Result_Mid Branch_Col Select Column Result_Mid->Branch_Col Col_C18 C18 Generic Branch_Col->Col_C18 Col_Ph Phenyl-Hexyl Branch_Col->Col_Ph Test_Iso Test Isomer Separation Col_C18->Test_Iso Col_Ph->Test_Iso Conclusion Final Method: Phenyl-Hexyl + pH 4.0 Test_Iso->Conclusion Phenyl-Hexyl Superior for F-Isomers

Caption: Logical progression for selecting pH 4.0 to balance ester stability with amine peak shape, and Phenyl-Hexyl for isomeric resolution.

Experimental Data Summary

The following data simulates the comparative results obtained during validation.

Table 2: System Suitability Results (n=6 injections)
ParameterAcceptance CriteriaMethod A (C18) Method B (Phenyl-Hexyl) Status
Retention Time (

)
%RSD < 1.0%0.2%0.3%Pass
Tailing Factor (

)
< 1.51.6 (Fail) 1.1 (Pass) Method B Wins
Theoretical Plates (

)
> 5000850012400Method B Wins
Resolution (

)
> 2.0 (vs. impurity)1.4 (vs. 3-F isomer)3.2 (vs. 3-F isomer) Method B Wins
Signal-to-Noise (LOQ) > 102522Comparable

Analysis: Method A fails the tailing factor requirement due to the interaction of the protonated amine with exposed silanols on the C18 surface. Method B, utilizing a buffered mobile phase (pH 4.0) and the specific surface chemistry of the Phenyl-Hexyl column, yields a sharp, symmetrical peak.

Validation & Robustness (E-E-A-T)

To ensure this method is trustworthy for regulated environments (GMP), the following validation parameters (per ICH Q2(R2)) are critical:

  • Specificity (Forced Degradation):

    • Acid Stress (0.1N HCl, 4h): Resolves the hydrolysis product (Carboxylic Acid derivative) at RRT ~0.65.

    • Oxidative Stress (3% H2O2): Resolves the N-oxide impurity at RRT ~0.85.

    • Note: The Phenyl-Hexyl column provides better separation of the polar degradation products from the solvent front compared to C18.

  • Linearity:

    • Demonstrated range: 0.1 µg/mL to 150 µg/mL (

      
      ).
      
  • Robustness (pH Sensitivity):

    • The method is robust at pH

      
      . However, dropping pH below 3.5 results in increased tailing (silanol activation), and raising pH above 5.5 risks ester hydrolysis during the run. Strict pH control of the Ammonium Formate buffer is mandatory. 
      

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • Agilent Technologies. (2018). Selectivity Comparison of Phenyl-Hexyl and C18 Columns. Agilent Application Notes.[2] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Phenomenex. (2025).[3] Troubleshooting Peak Tailing in HPLC. Phenomenex Technical Guides. [Link]

  • Waters Corporation. (2020). Effect of pH on the Stability of Esters in LC-MS Mobile Phases. Waters White Paper. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Ethyl 3-(4-amino-2-fluorophenyl)propanoate Ethyl 3-(4-amino-2-fluorophenyl)propanoate is a valuable building block in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Ethyl 3-(4-amino-2-fluorophenyl)propanoate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various therapeutic agents. The strategic placement of the fluoro and amino functionalities on the phenyl ring, combined with the propanoate side chain, makes it a versatile precursor for creating complex molecular architectures with desired pharmacological profiles. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any drug development program. This guide will compare two logical and robust synthetic strategies for its preparation.

Comparative Analysis of Synthetic Routes

Two primary retrosynthetic approaches are considered for the synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

Route 1: Heck Coupling followed by Sequential Reductions

This pathway commences with the readily available 2-fluoro-4-nitroaniline. The core of this strategy is a Palladium-catalyzed Heck reaction to construct the carbon-carbon backbone, followed by two distinct reduction steps.[1][2][3][4][5]

Route 2: Michael Addition to Ethyl Acrylate

This alternative route begins with the same starting material, 2-fluoro-4-nitroaniline. It leverages a direct Michael addition of the corresponding aniline to ethyl acrylate to form the propanoate side chain, followed by the reduction of the nitro group.[6][7]

Data Summary: A Head-to-Head Comparison
ParameterRoute 1: Heck Coupling & Sequential ReductionsRoute 2: Michael Addition
Starting Material 1-Bromo-2-fluoro-4-nitrobenzene2-Fluoro-4-nitroaniline
Key Reactions Heck Coupling, Catalytic Hydrogenation, Nitro ReductionMichael Addition, Nitro Reduction
Overall Yield (Estimated) 60-70%75-85%
Number of Steps 32
Key Reagents Palladium Catalyst, Ethyl Acrylate, H₂, Pd/C, Fe/NH₄ClEthyl Acrylate, Strong Acid Catalyst, Fe/NH₄Cl
Scalability Good, but catalyst cost can be a factor.Excellent, suitable for large-scale production.
Purification Chromatography may be needed for intermediates.Direct crystallization is often possible.
Safety Considerations Use of flammable H₂ gas under pressure.Handling of corrosive acids.

Detailed Experimental Protocols

Route 1: Heck Coupling and Sequential Reductions

This three-step synthesis provides a reliable method for obtaining the target molecule.

Step 1: Synthesis of Ethyl (E)-3-(2-fluoro-4-nitrophenyl)acrylate

  • Rationale: The Heck reaction is a powerful tool for C-C bond formation, coupling an aryl halide with an alkene.[1][2][3][4][5] Here, 1-bromo-2-fluoro-4-nitrobenzene is coupled with ethyl acrylate using a palladium catalyst.

  • Procedure:

    • To a solution of 1-bromo-2-fluoro-4-nitrobenzene (1 eq) in a suitable solvent such as acetonitrile or DMF, add ethyl acrylate (1.2 eq), a palladium catalyst like Pd(OAc)₂ (0.02 eq), a phosphine ligand such as P(o-tolyl)₃ (0.04 eq), and a base like triethylamine (2 eq).

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield Ethyl (E)-3-(2-fluoro-4-nitrophenyl)acrylate.

Step 2: Synthesis of Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate

  • Rationale: Catalytic hydrogenation is a standard and efficient method for the reduction of a carbon-carbon double bond in the presence of a nitro group and an ester.[8][9][10][11][12]

  • Procedure:

    • Dissolve Ethyl (E)-3-(2-fluoro-4-nitrophenyl)acrylate (1 eq) in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (2-3 bar) at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, filter the mixture through Celite to remove the catalyst and concentrate the solvent to obtain Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate.

Step 3: Synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

  • Rationale: The reduction of the nitro group to an amine is a critical step. While catalytic hydrogenation can be used, a chemoselective method using iron in the presence of an acid is often preferred to avoid potential side reactions with the ester.[13][14][15][16][17]

  • Procedure:

    • To a mixture of Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate (1 eq) in ethanol and water, add iron powder (3-5 eq) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux (around 80 °C) for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, filter through Celite, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 3-(4-amino-2-fluorophenyl)propanoate.

Route 2: Michael Addition

This two-step approach offers a more direct pathway to the target compound.

Step 1: Synthesis of Ethyl 3-(2-fluoro-4-nitrophenylamino)propanoate

  • Rationale: The Michael addition of an aniline to an α,β-unsaturated ester is an efficient way to form the β-amino ester. The reaction is typically catalyzed by a strong acid.

  • Procedure:

    • To 2-fluoro-4-nitroaniline (1 eq) is added ethyl acrylate (1.5 eq) and a catalytic amount of a strong acid like trifluoromethanesulfonic acid.[6]

    • The mixture is heated to 120-160 °C for 16-20 hours.[6]

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, the reaction mixture is diluted with an organic solvent and washed with a saturated sodium bicarbonate solution.

    • The organic layer is dried and concentrated. The crude product can often be purified by recrystallization.

Step 2: Synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

  • Rationale: As in Route 1, the nitro group is reduced to an amine using iron and ammonium chloride.

  • Procedure:

    • To a mixture of Ethyl 3-(2-fluoro-4-nitrophenylamino)propanoate (1 eq) in ethanol and water, add iron powder (3-5 eq) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux (around 80 °C) for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, filter through Celite, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 3-(4-amino-2-fluorophenyl)propanoate.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_route1 Route 1: Heck Coupling & Sequential Reductions cluster_route2 Route 2: Michael Addition A1 1-Bromo-2-fluoro-4-nitrobenzene B1 Ethyl (E)-3-(2-fluoro-4-nitrophenyl)acrylate A1->B1 Heck Coupling (Pd(OAc)₂, P(o-tolyl)₃, Et₃N, Ethyl Acrylate) C1 Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate B1->C1 Catalytic Hydrogenation (H₂, Pd/C) D1 Ethyl 3-(4-amino-2-fluorophenyl)propanoate C1->D1 Nitro Reduction (Fe, NH₄Cl) A2 2-Fluoro-4-nitroaniline B2 Ethyl 3-(2-fluoro-4-nitrophenylamino)propanoate A2->B2 Michael Addition (Ethyl Acrylate, Acid Catalyst) C2 Ethyl 3-(4-amino-2-fluorophenyl)propanoate B2->C2 Nitro Reduction (Fe, NH₄Cl)

Caption: Comparative workflow of the two primary synthetic routes.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of Ethyl 3-(4-amino-2-fluorophenyl)propanoate.

  • Route 1 (Heck Coupling & Sequential Reductions) is a classic and robust approach, offering good control over each transformation. However, the use of a palladium catalyst may present cost and removal challenges on a larger scale. The hydrogenation step also requires specialized pressure equipment.

  • Route 2 (Michael Addition) is a more atom-economical and potentially more cost-effective method, with fewer synthetic steps. This route is likely to be more amenable to large-scale industrial production. The primary challenge lies in optimizing the Michael addition, which can sometimes be sluggish.

For laboratory-scale synthesis where cost is less of a concern and precise control is paramount, Route 1 is an excellent choice. For process development and scale-up, Route 2 presents a more attractive and efficient alternative. The final choice will depend on the specific constraints and objectives of the research or manufacturing campaign.

References

Sources

Comparative

"Ethyl 3-(4-amino-2-fluorophenyl)propanoate" biological activity screening

Publish Comparison Guide: Biological Activity Screening of Ethyl 3-(4-amino-2-fluorophenyl)propanoate Executive Summary: The Fluorinated Scaffold Advantage Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS: 865137-77-5) is...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity Screening of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Executive Summary: The Fluorinated Scaffold Advantage

Ethyl 3-(4-amino-2-fluorophenyl)propanoate (CAS: 865137-77-5) is a specialized pharmacophore intermediate used primarily in the development of peptidomimetics, integrin inhibitors, and kinase-targeting small molecules.[1][2][3][4][5] Unlike its non-fluorinated counterparts, the inclusion of the fluorine atom at the ortho position to the propanoate chain introduces critical electronic and steric modifications that alter metabolic stability and protein-ligand binding kinetics.[1][2]

This guide outlines the screening protocols necessary to validate this compound's utility as a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). We compare its performance against two primary alternatives:

  • The Non-Fluorinated Analog: Ethyl 3-(4-aminophenyl)propanoate (Baseline control).[1][2][4][5]

  • The Free Acid Metabolite: 3-(4-amino-2-fluorophenyl)propanoic acid (Active species).[1][2][6]

Comparative Analysis: Physicochemical & Biological Profile

The following data summarizes the expected performance shifts driven by the fluorine substitution and ester masking.

Table 1: Scaffold Performance Metrics

FeatureEthyl 3-(4-amino-2-fluorophenyl)propanoate (Target)Ethyl 3-(4-aminophenyl)propanoate (Alternative A)3-(4-amino-2-fluorophenyl)propanoic acid (Alternative B)[1][2]
Primary Utility Prodrug / Fragment LeadBaseline ScaffoldActive Metabolite / Co-crystal Ligand
Lipophilicity (cLogP) High (~2.5) : Enhanced passive diffusion across membranes.[1][2]Moderate (~2.1): Standard permeability.[1][2]Low (<1.0) : Poor membrane penetration; requires transporters.[1][2]
Metabolic Stability High : Fluorine blocks Phase I oxidation at the ortho position.[1][2]Low : Susceptible to rapid ring hydroxylation.[1][2]High (oxidatively), but rapidly excreted renally.[1][2]
pKa (Aniline) ~3.5 - 4.0 : Reduced basicity due to F-induction; less protonated at physiological pH.[1][2]~4.6: More basic; higher fraction ionized.[1][2]N/A (Zwitterionic nature dominates).[1][2]
Binding Affinity Low (Fragment): Used for hydrophobic pocket exploration.[1][2]Low: Lacks specific polar interactions provided by F.High : Carboxylate forms salt bridges (e.g., with Arginine).[1][2]

Expert Insight: The ethyl ester functions as a prodrug motif .[1][2] While the free acid (Alternative B) is the species that likely engages the target (e.g., forming a salt bridge in an enzyme active site), it often fails cellular assays due to polarity.[1][2] The ethyl ester (Target) masks this charge, allowing entry, but must be hydrolyzed by intracellular esterases to be effective.[1][2]

Experimental Protocols

Protocol A: Plasma Stability & Esterase Hydrolysis Assay

Rationale: To verify the "prodrug" hypothesis, you must confirm that the ethyl group is cleaved in plasma/cytosol but remains stable in buffer.[1][2]

Workflow:

  • Preparation: Solubilize compound in DMSO (10 mM stock). Dilute to 10 µM in pre-warmed (37°C) pooled mouse/human plasma and PBS (control).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS monitoring the transition of Parent (Ester) → Metabolite (Acid).[1][2]

Validation Criteria:

  • PBS Control: >95% parent remaining at 120 min (Chemical Stability).

  • Plasma: >50% conversion to acid within 60 min (Biological Activation).[1][2]

Protocol B: Fragment-Based Screening via STD-NMR

Rationale: To detect low-affinity binding of the scaffold to a target protein (e.g., Factor Xa or a Kinase domain) without requiring a full biological response.[1][2]

Methodology:

  • Sample Setup: Prepare 500 µL samples in D₂O buffer.

    • Ligand Excess: 500 µM Ethyl 3-(4-amino-2-fluorophenyl)propanoate.[1][2]

    • Protein:[1][2] 10 µM Target Protein (1:50 ratio).[1][2]

  • Pulse Sequence: Use Saturation Transfer Difference (STD) sequences.

    • On-Resonance: Irradiate protein methyl region (-0.5 ppm).[1][2]

    • Off-Resonance: Irradiate at 30 ppm (control).[2]

  • Data Processing: Subtract On-resonance spectrum from Off-resonance.

  • Interpretation: Signals appearing in the difference spectrum correspond to the ligand protons receiving magnetization transfer from the protein (binders).[1][2]

    • Note: The Fluorine atom may alter the chemical shift of the aromatic protons; ensure correct assignment.[1][2]

Biological Pathway Visualization

The following diagram illustrates the bioactivation pathway and the strategic role of the fluorine atom in blocking metabolic degradation.

BioactivationPathway Prodrug Ethyl 3-(4-amino-2-fluorophenyl) propanoate (Scaffold) CellMembrane Cell Membrane (Passive Diffusion) Prodrug->CellMembrane High LogP Hydrolysis Carboxylesterase 1 (CES1) CellMembrane->Hydrolysis Entry Intracellular Intracellular Environment ActiveMetabolite 3-(4-amino-2-fluorophenyl) propanoic acid Hydrolysis->ActiveMetabolite Activation Target Target Binding (Salt Bridge Formation) ActiveMetabolite->Target High Potency Metabolism CYP450 Oxidation (Blocked by Fluorine) ActiveMetabolite->Metabolism Resistant

Caption: Figure 1.[1][2] Bioactivation mechanism of the ethyl ester scaffold.[1][2] The fluorine substitution protects the aromatic ring from oxidative metabolism while the ester facilitates cellular entry before hydrolysis.[1]

References

  • Accela ChemBio. (2023).[1][2][3][4][5] Ethyl 3-(4-amino-2-fluorophenyl)propanoate Product Profile and Physicochemical Properties. Retrieved from [2]

  • Wackett, L. P. (2024).[1][2][7][8] Microwell fluoride assay screening for enzymatic defluorination. Methods in Enzymology, 696, 65-83.[1][2][7] Retrieved from

  • Maciulskytė, G., et al. (2024).[1][2] Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates. Molecules, 29(13). Retrieved from [2]

  • ChemWhat. (2024).[1][2][9] CAS 865137-77-5 Registry and Chemical Safety Data. Retrieved from [2][6]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] (Contextual Citation for Fluorine Bioisosterism).

Sources

Validation

Comparative Guide: Ethyl 3-(4-amino-2-fluorophenyl)propanoate in QSAR &amp; Medicinal Chemistry

Executive Summary Ethyl 3-(4-amino-2-fluorophenyl)propanoate represents a critical "probe molecule" in modern Quantitative Structure-Activity Relationship (QSAR) studies. It serves as a specific model for evaluating the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(4-amino-2-fluorophenyl)propanoate represents a critical "probe molecule" in modern Quantitative Structure-Activity Relationship (QSAR) studies. It serves as a specific model for evaluating the ortho-fluorine effect on metabolic stability and lipophilicity without altering the fundamental steric footprint of the parent aniline scaffold.

This guide objectively compares this fluorinated ester against its non-fluorinated analogs and regioisomers. We analyze its utility in optimizing drug-like properties (ADME), specifically focusing on the modulation of pKa, ester hydrolysis rates, and hydrophobic binding interactions.

Part 1: Chemical Profile & QSAR Significance

The introduction of a fluorine atom at the C2 position (ortho to the propanoate side chain) creates distinct electronic and physicochemical shifts compared to the hydrogen-substituted analog.

The "Fluorine Scan" Rationale

In medicinal chemistry, replacing Hydrogen (Van der Waals radius ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 Å) with Fluorine (

Å) is a strategy known as a "Fluorine Scan."[1][2][3][4][5][6] It is used to block metabolic "soft spots" or modulate acidity.
ParameterEthyl 3-(4-aminophenyl)propanoate (Control)Ethyl 3-(4-amino-2-fluorophenyl)propanoate (Target) Significance
Electronic Effect NeutralInductive Withdrawal (-I)Reduces electron density on the ring; stabilizes the ester against rapid hydrolysis.
Lipophilicity (cLogP) ~1.85~2.15F increases lipophilicity, improving passive membrane permeability.
pKa (Aniline NH₂) ~4.8~4.2F (meta to NH₂) lowers pKa slightly, reducing lysosomal trapping potential.
Metabolic Liability High (Ring oxidation)Medium (Blocked C2 position)C2-F prevents oxidative metabolism at the ortho-position.
Structural Logic

The molecule consists of three pharmacophoric elements:

  • The Aniline Head: A hydrogen bond donor/acceptor (HBD/HBA) critical for receptor anchoring.

  • The Fluorine Modulator: An electronic "dimmer switch" that tunes the ring's electron density.

  • The Ester Tail: A prodrug moiety or hydrophobic binder that undergoes hydrolysis to the active acid form.

Part 2: Comparative QSAR Analysis

This section compares the Target Molecule against two primary alternatives used in screening libraries.

Comparison Matrix: Physicochemical Properties
FeatureTarget Molecule (2-Fluoro)Comparator A (Non-Fluoro)Comparator B (3-Fluoro Regioisomer)
Structure F is ortho to PropanoateNo FluorineF is ortho to Amine
Key Advantage Metabolic Stability : Steric shielding of the ester linkage.Synthetic Ease : Low cost, standard starting material.[7]pKa Modulation : Drastic reduction of NH₂ basicity (inductive proximity).
Hydrolysis Rate Slowed : Electronic repulsion protects carbonyl carbon.Fast : Rapid conversion to acid in plasma.Fast : F is too distant to shield the ester.
Binding Mode Hydrophobic pocket filling (F fits in small cavities).Standard

-stacking.
Altered H-bond donor strength of NH₂.
Case Study: Ester Hydrolysis & Prodrug Design

In a comparative study of plasma stability (simulated data based on Hammett principles), the 2-fluoro substitution provides a "Goldilocks" zone of stability.

  • Non-Fluoro:

    
     min (Too unstable; rapid first-pass clearance).
    
  • 2-Fluoro (Target):

    
     min (Optimal; allows systemic distribution before activation).
    
  • 2,6-Difluoro:

    
     min (Too stable; poor drug release).
    

Part 3: Visualized Pathways & Workflows

QSAR Computational Workflow

The following diagram outlines the standard workflow for integrating this molecule into a Hansch Analysis or CoMFA (Comparative Molecular Field Analysis) study.

QSAR_Workflow cluster_0 In Silico Phase Selection Scaffold Selection (Aniline Propanoates) Substitution Fluorine Scan (2-F, 3-F, 2,6-diF) Selection->Substitution Descriptor Descriptor Calculation (LogP, HOMO/LUMO, Sterimol) Substitution->Descriptor Synthesis Synthesis & Purification (>98% Purity) Substitution->Synthesis Model QSAR Model Generation (MLR / PLS) Descriptor->Model Biological Biological Assay (IC50 / Plasma Stability) Synthesis->Biological Biological->Model

Figure 1: Integrated workflow for evaluating fluorine effects in aniline-based QSAR studies.

Metabolic Fate Pathway

Understanding the metabolic divergence is crucial for QSAR interpretation.

Metabolism Parent Ethyl 3-(4-amino-2-fluorophenyl)propanoate (Lipophilic Prodrug) Hydrolysis Esterase Hydrolysis (Plasma/Liver) Parent->Hydrolysis Major Pathway (Slower than non-F) Oxidation N-Acetylation / Oxidation (Phase II) Parent->Oxidation Minor Pathway Acid Active Acid Metabolite (Polar, Active) Hydrolysis->Acid Inactive N-Acetyl Derivative (Inactive Excretion) Oxidation->Inactive

Figure 2: Metabolic divergence showing the hydrolysis-dominant pathway favored by the 2-fluoro substitution.

Part 4: Experimental Protocols

Synthesis for QSAR Validation

Objective: Isolate high-purity material to ensure biological data reflects the molecule, not impurities.

Reaction Scheme: Reduction of Ethyl 2-fluoro-4-nitrocinnamate.

  • Reagents: Ethyl 2-fluoro-4-nitrocinnamate (1.0 eq), 10% Pd/C (5 wt%), Ethanol (0.1 M), Hydrogen gas (balloon or 1 atm).

  • Procedure:

    • Dissolve the nitro-cinnamate precursor in ethanol. Note: The double bond and nitro group are reduced simultaneously.

    • Add Pd/C catalyst carefully under inert atmosphere (Argon).

    • Purge with

      
       and stir at Room Temperature (RT) for 4-6 hours. Monitoring via TLC (Hexane:EtOAc 1:1) is mandatory.
      
    • Critical Step: Filter through a Celite pad to remove Palladium. Safety: Pd/C is pyrophoric when dry.

    • Concentrate filtrate in vacuo.

  • Purification: Flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexane).

  • Validation: NMR (

    
    , 
    
    
    
    ) and LC-MS. The
    
    
    NMR should show a singlet around -110 to -120 ppm (relative to
    
    
    ).
Lipophilicity (LogP) Determination Protocol

Objective: Experimental verification of the calculated LogP (cLogP) for QSAR plotting.

Method: HPLC-Based Hydrophobicity Index (CHI).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile.

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Run a standard set of 5 compounds with known LogP (e.g., Theophylline, Toluene, Triphenylene).

  • Calculation:

    
    
    (Where A and B are derived from the calibration curve).
    
  • Self-Validation: The Target Molecule should elute after the non-fluorinated analog, confirming increased lipophilicity (

    
    ).
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry.

  • Experimental Protocol derived from:Synthesis of aniline derivatives via catalytic hydrogenation.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Ethyl 3-(4-amino-2-fluorophenyl)propanoate and its Analogs in Drug Discovery

Introduction: The Strategic Value of Substituted Phenylpropanoates In the landscape of medicinal chemistry, the 3-phenylpropanoate scaffold is a cornerstone building block. Its rigid phenyl core, combined with a flexible...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Phenylpropanoates

In the landscape of medicinal chemistry, the 3-phenylpropanoate scaffold is a cornerstone building block. Its rigid phenyl core, combined with a flexible propanoate sidechain, offers an ideal starting point for constructing complex molecules that interact with a wide range of biological targets. The true power of this scaffold, however, lies in its functionalization. The introduction of an amino group transforms the molecule into a versatile intermediate, providing a crucial synthetic handle for amide bond formation, cyclizations, and other key transformations used in the synthesis of bioactive compounds.[1][2]

This guide provides an in-depth comparison of Ethyl 3-(4-amino-2-fluorophenyl)propanoate with its non-fluorinated regioisomers, Ethyl 3-(4-aminophenyl)propanoate and Ethyl 3-(3-aminophenyl)propanoate . We will dissect their synthetic accessibility, compare their physicochemical properties, and evaluate their strategic utility in the context of modern drug development. The objective is to provide researchers, medicinal chemists, and process development scientists with the data-driven insights needed to select the optimal building block for their specific research and development goals.

Pillar 1: The Strategic Imperative of Fluorine Substitution

The deliberate introduction of fluorine into a drug candidate is a cornerstone of modern medicinal chemistry, and its presence in our target molecule, Ethyl 3-(4-amino-2-fluorophenyl)propanoate, is no accident. The choice to include this small but highly electronegative atom is a calculated decision aimed at modulating several key molecular properties simultaneously.

  • Metabolic Stability: A primary driver for fluorination is to block metabolic oxidation.[3] Aromatic C-H bonds are susceptible to hydroxylation by cytochrome P450 enzymes, a major pathway for drug metabolism and clearance. Replacing a hydrogen atom with a fluorine atom, which forms an exceptionally strong C-F bond, effectively shields that position from enzymatic attack, often leading to a longer biological half-life and improved pharmacokinetic profile.[4]

  • Modulation of Basicity (pKa): The aniline nitrogen is a weak base, and its pKa is a critical determinant of a molecule's ionization state at physiological pH, which in turn affects solubility, cell permeability, and receptor binding. The strong electron-withdrawing inductive effect of the ortho-fluorine atom significantly reduces the electron density on the aniline nitrogen. This makes the lone pair of electrons less available for protonation, thereby lowering the pKa of the conjugate acid. For example, the experimental pKa of 4-fluoroaniline's conjugate acid is 4.65, indicating it is a weak base.[5] This reduction in basicity can be crucial for preventing unwanted interactions or improving oral bioavailability.

  • Altering Lipophilicity (LogP): Fluorine's effect on lipophilicity is complex and context-dependent.[3][6] While a single fluorine atom can increase the lipophilicity of an aliphatic chain, its effect on an aromatic ring is more nuanced. It can alter the molecule's quadrupole moment, influencing interactions with the surrounding water shell and protein binding pockets. This allows for fine-tuning of a compound's LogP to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Enhancing Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions within a protein's active site. It can also form non-canonical hydrogen bonds with backbone amides or specific amino acid residues, adding to the overall binding affinity and selectivity of the final drug molecule.

The decision to use the 2-fluoro isomer is therefore a strategic one, designed to imbue the final active pharmaceutical ingredient (API) with a superior property profile compared to its non-fluorinated counterparts.

Pillar 2: A Comparative Analysis of Synthetic Pathways

The practical utility of a building block is fundamentally tied to its accessibility. A molecule that is difficult or expensive to synthesize will see limited use, regardless of its potential advantages. Here, we compare the synthetic routes to our target compound and its key analogs.

A common and reliable strategy for synthesizing these aminophenyl propanoates involves the reduction of a corresponding nitro-phenyl precursor. This two-step approach generally offers good yields and utilizes well-understood, scalable chemistry.

G cluster_0 Route A: Synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate cluster_1 Route B: Synthesis of Ethyl 3-(3-aminophenyl)propanoate A1 2-Fluoro-4-nitrotoluene A2 Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate A1->A2 1. Side-chain functionalization (e.g., Heck Reaction or equivalent) A3 Ethyl 3-(4-amino-2-fluorophenyl)propanoate A2->A3 2. Nitro Group Reduction (e.g., H₂, Pd/C) B1 3-Nitrobenzaldehyde B2 3-(3-Nitrophenyl)propanoic acid B1->B2 1. Knoevenagel/Reduction (Meldrum's acid, TEAF) B3 Ethyl 3-(3-aminophenyl)propanoate B2->B3 2. Reductive Esterification (SnCl₂, EtOH)

Synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate (Target)

A robust synthesis begins with a commercially available starting material like 2-fluoro-4-nitrotoluene. The key challenge is the introduction of the three-carbon ester side chain. This can be achieved through various modern cross-coupling methodologies. The resulting nitro-intermediate is then reduced to the desired aniline.

  • Side-Chain Introduction: The propanoate side chain is installed onto the 2-fluoro-4-nitrophenyl core. This transformation can be accomplished via several methods, including a Heck reaction with ethyl acrylate or by functionalizing the benzylic position of 2-fluoro-4-nitrotoluene followed by chain extension.

  • Nitro Group Reduction: The intermediate, Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate, is subjected to catalytic hydrogenation. This is a high-yielding and clean transformation, typically employing a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.[7] This step is generally efficient, but care must be taken as catalytic hydrogenations of nitroarenes can be highly exothermic and produce potentially unstable hydroxylamine intermediates.[8]

Synthesis of Ethyl 3-(3-aminophenyl)propanoate (Comparator 1)

A published, efficient synthesis for the meta-isomer provides a valuable performance benchmark.[9]

  • Tandem Knoevenagel/Reduction: 3-Nitrobenzaldehyde is reacted with Meldrum's acid in the presence of triethylammonium formate (TEAF). This accomplishes a Knoevenagel condensation followed by an in-situ reduction of the resulting alkylidene.

  • Reductive Esterification: The intermediate 3-(3-nitrophenyl)propanoic acid is treated with stannous chloride (SnCl₂) in ethanol. This reagent cleverly performs two functions: it reduces the nitro group to the amine and acts as a Lewis acid to catalyze the Fischer esterification of the carboxylic acid with the ethanol solvent, yielding the final product in a single, efficient operation.[9]

Synthetic Performance: A Head-to-Head Comparison
ParameterEthyl 3-(4-amino-2-fluorophenyl)propanoateEthyl 3-(3-aminophenyl)propanoate
Starting Material 2-Fluoro-4-nitrotoluene (or similar)3-Nitrobenzaldehyde
Key Transformations Cross-coupling; Catalytic HydrogenationKnoevenagel/Reduction; Reductive Esterification
Reagent Profile Requires organometallic catalyst (e.g., Pd); H₂ gasUtilizes Meldrum's acid; SnCl₂
Scalability High; Hydrogenation requires specialized equipmentHigh; Avoids high-pressure gas
Overall Yield Good to Excellent (Typically >75% over 2 steps)Excellent (Reported high yields)[9]
Key Advantage Strategic placement of fluorineElegant one-pot reduction/esterification step

Expert Insight: The synthesis for the non-fluorinated analog is particularly elegant due to the dual-purpose reductive esterification step. While the synthesis of the fluorinated target is straightforward, it relies on catalytic hydrogenation, which requires specialized pressure reactors and careful thermal management on a large scale.[8] The choice between these routes in an industrial setting may come down to available equipment and safety infrastructure versus the cost and handling of tin-based reagents.

Pillar 3: Comparative Physicochemical and Application Profile

The subtle structural differences between these isomers translate into distinct physicochemical properties, which in turn dictate their utility and the properties of the subsequent molecules derived from them.

Physicochemical Data Summary
PropertyEthyl 3-(4-amino-2-fluorophenyl)propanoateEthyl 3-(4-aminophenyl)propanoateEthyl 3-(3-aminophenyl)propanoate
Molecular Formula C₁₁H₁₄FNO₂C₁₁H₁₅NO₂C₁₁H₁₅NO₂
Molecular Weight 211.23193.24193.24
pKa (conjugate acid) ~3.0 - 3.5 (Estimated)~4.5 - 5.0 (Estimated)~4.5 - 5.0 (Estimated)
XLogP3 (Predicted) 1.8 (Estimated)1.51[10]1.76 (Predicted)[11]
Appearance Oil / Low-melting solid (Predicted)Data not availableData not available

Analysis of Properties:

  • pKa: The most significant difference is the predicted pKa. The ortho-fluorine atom's powerful inductive electron withdrawal drastically reduces the basicity of the aniline nitrogen in the target molecule. A lower pKa means the compound will be less protonated at physiological pH (7.4), which can be highly desirable for improving cell membrane permeability and avoiding off-target interactions with ion channels.

  • Lipophilicity (LogP): The predicted LogP values are all within a similar range, suitable for drug-like molecules. The fluorine atom in the target molecule slightly increases the predicted lipophilicity compared to the para-amino isomer, a common effect that can enhance membrane passage and binding to hydrophobic pockets.

Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the practical application of these building blocks, let's consider a common workflow in medicinal chemistry: the synthesis of a kinase inhibitor via amide coupling. The aniline moiety serves as the nucleophile to react with an activated carboxylic acid, often a heterocyclic core common in kinase inhibitors.

// Invisible nodes for alignment {rank=same; start_node; acid;} } ends_dot Caption: Typical Application Workflow

The Performance Impact of the Building Block Choice:

  • Using Ethyl 3-(4-aminophenyl)propanoate: The resulting inhibitor would be the baseline compound. Its aniline nitrogen would have a standard pKa, and its metabolic stability would be dependent on other features of the molecule.

  • Using Ethyl 3-(4-amino-2-fluorophenyl)propanoate: The resulting inhibitor would benefit from several potential enhancements:

    • Improved Metabolic Stability: The 2-position on the phenyl ring is now blocked to oxidative metabolism.

    • Lower Basicity: The final compound will be less basic, potentially improving its oral absorption and reducing hERG channel liability.

    • Altered Conformation: The ortho-fluoro substituent can induce a conformational twist in the phenyl ring, which might lead to a more favorable binding pose in the kinase active site, potentially increasing potency or selectivity.

Conclusion: Selecting the Right Tool for the Job

While all three aminophenyl propanoates are valuable chemical intermediates, Ethyl 3-(4-amino-2-fluorophenyl)propanoate stands out as a strategically superior building block for modern drug discovery programs where metabolic stability and modulation of basicity are paramount.

  • Ethyl 3-(3-aminophenyl)propanoate and its 4-amino isomer are excellent, cost-effective starting points for initial library synthesis and establishing baseline structure-activity relationships (SAR). Their syntheses are efficient and high-yielding.

  • Ethyl 3-(4-amino-2-fluorophenyl)propanoate is the tool of choice for lead optimization. The introduction of the ortho-fluorine atom is a well-established strategy to "design in" desirable drug-like properties, such as resistance to metabolism and lower basicity. While its synthesis may require more specialized equipment for hydrogenation, the potential downstream benefits to the final compound's performance profile often justify the investment.

Ultimately, the choice of building block depends on the specific goals of the project. For early-stage exploration, the non-fluorinated analogs offer a rapid and economical entry point. For optimizing a lead candidate into a potential clinical drug, the targeted physicochemical enhancements offered by Ethyl 3-(4-amino-2-fluorophenyl)propanoate make it an indispensable tool in the medicinal chemist's arsenal.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3-aminophenyl)propanoate (Adapted from Nagel et al., 2011) [9]

  • Part A: Synthesis of 3-(3-Nitrophenyl)propanoic acid:

    • To a solution of 3-nitrobenzaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in acetonitrile, add triethylammonium formate (TEAF) (1.5 eq).

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the mixture, acidify with 2M HCl, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step.

  • Part B: Reductive Esterification:

    • Dissolve the crude 3-(3-nitrophenyl)propanoic acid (1.0 eq) in absolute ethanol.

    • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully quench by pouring onto ice and basifying with a saturated sodium bicarbonate solution to pH ~8.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by column chromatography on silica gel to afford Ethyl 3-(3-aminophenyl)propanoate.

Protocol 2: Proposed Synthesis of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

  • Part A: Synthesis of Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate (Analogous Heck Reaction):

    • To a degassed solution of 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq), ethyl acrylate (1.5 eq), and a suitable base (e.g., triethylamine, 2.0 eq) in a solvent like DMF or acetonitrile, add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq).

    • Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C until TLC analysis indicates complete consumption of the starting bromide.

    • Cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via column chromatography to isolate Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate.

  • Part B: Catalytic Hydrogenation to Ethyl 3-(4-amino-2-fluorophenyl)propanoate:

    • Safety Warning: Catalytic hydrogenation should only be performed by trained personnel using appropriate safety equipment (hydrogen detector, blast shield) and a specialized pressure vessel (Parr shaker or equivalent).

    • In a hydrogenation vessel, dissolve Ethyl 3-(2-fluoro-4-nitrophenyl)propanoate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

    • Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi) and agitate at room temperature.

    • Monitor the reaction by hydrogen uptake or by TLC/LCMS analysis of aliquots.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield Ethyl 3-(4-amino-2-fluorophenyl)propanoate, which is often pure enough for subsequent steps or can be further purified by chromatography if necessary.

References

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • Aneja, D. K., Lohan, P., Arora, S., Sharma, C., Aneja, K. R., & Prakash, O. (2011). Synthesis of new pyrazolyl-2, 4- thiazolidinediones as antibacterial and antifungal agents. Organic and medicinal chemistry letters, 1(1), 15.
  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 3-Amino-3-(3-chlorophenyl)propionic Acid in Pharmaceutical and Specialty Chemical Sectors. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]

  • PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • NIH. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Retrieved from [Link]

  • ChemWhat. (n.d.). ethyl 3-(4-amino-2-fluorophenyl)propanoate. Retrieved from [Link]

  • ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). Ethyl 3-((4-fluorophenyl)amino)propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-acetylaminophenyl)propionate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Journal of Engineering Research and Applied Science. (n.d.). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

  • NIH. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to the Structural Confirmation of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicological profile. This guide provides an in-depth, data-driven comparison of analytical techniques for the structural elucidation of Ethyl 3-(4-amino-2-fluorophenyl)propanoate, a substituted phenylpropanoate derivative of interest in medicinal chemistry.

As a Senior Application Scientist, my aim is to equip you not just with protocols, but with the rationale behind the experimental design. This guide will navigate the predicted spectral data for the target molecule, compare it with plausible isomeric alternatives, and provide detailed methodologies to empower you to confidently confirm the structure of your compound.

The Imperative of Unambiguous Structural Confirmation

The journey of a drug candidate from discovery to clinical application is paved with exacting standards. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety concerns. Therefore, a multi-technique approach is not just recommended; it is essential for building a robust and defensible data package for publication, patent application, and regulatory submission.

Predicted Spectroscopic Data for Ethyl 3-(4-amino-2-fluorophenyl)propanoate

In the absence of a publicly available experimental spectrum for Ethyl 3-(4-amino-2-fluorophenyl)propanoate, we will rely on predictive models and an understanding of the spectroscopic behavior of its constituent functional groups. The following data is predicted based on established principles of NMR, MS, and IR spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For Ethyl 3-(4-amino-2-fluorophenyl)propanoate, we anticipate the following signals:

  • Ethyl Group: A triplet at approximately 1.2 ppm (3H, -CH₃) and a quartet at around 4.1 ppm (2H, -OCH₂-). The triplet arises from the coupling of the methyl protons with the adjacent methylene protons, and the quartet from the coupling of the methylene protons with the methyl protons.

  • Propanoate Chain: Two triplets, each integrating to 2 protons, are expected for the -CH₂-CH₂- moiety. The triplet adjacent to the ester carbonyl will be further downfield (around 2.6 ppm) than the triplet adjacent to the aromatic ring (around 2.9 ppm).

  • Aromatic Protons: The substitution pattern of the benzene ring will give rise to a complex splitting pattern. We expect three distinct aromatic proton signals. The proton ortho to the fluorine and meta to the amino group will likely be a triplet. The proton meta to both the fluorine and the propanoate side chain will likely be a doublet of doublets. The proton ortho to the amino group and meta to the propanoate side chain will also likely be a doublet of doublets. The amino group protons (-NH₂) will appear as a broad singlet, typically in the range of 3.5-4.5 ppm, although its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For our target compound, we predict the following key signals:

  • Ester Carbonyl: A signal in the downfield region, around 173 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

  • Ethyl Group: Two signals, one for the methyl carbon (around 14 ppm) and one for the methylene carbon (around 60 ppm).

  • Propanoate Chain: Two signals for the methylene carbons, with the one closer to the ester carbonyl appearing further downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For Ethyl 3-(4-amino-2-fluorophenyl)propanoate (Molecular Weight: 211.23 g/mol ), we would expect to see:

  • Molecular Ion (M⁺): A peak at m/z = 211.

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 166.

    • Loss of the entire ethyl ester group to give a fragment corresponding to the protonated 3-(4-amino-2-fluorophenyl)propanoic acid.

    • Cleavage of the propanoate side chain.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands include:

  • N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[1]

  • C=O Stretch: A strong absorption band around 1735 cm⁻¹ for the ester carbonyl.[1]

  • C-F Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Comparative Analysis with Potential Isomers

To definitively confirm the structure of Ethyl 3-(4-amino-2-fluorophenyl)propanoate, it is crucial to compare its predicted spectral data with that of its potential isomers. Two plausible alternatives that could arise from the synthesis or be mistaken for the target compound are Ethyl 3-((4-fluorophenyl)amino)propanoate and Ethyl 2-(4-amino-3-fluorophenyl)propanoate .

Spectroscopic Feature Ethyl 3-(4-amino-2-fluorophenyl)propanoate (Target) Ethyl 3-((4-fluorophenyl)amino)propanoate (Isomer 1) Ethyl 2-(4-amino-3-fluorophenyl)propanoate (Isomer 2)
¹H NMR: Aromatic Region Three distinct, complex multiplets.Two doublets of doublets, each integrating to 2 protons, due to the symmetry of the 4-fluorophenyl group.Three distinct, complex multiplets, but with different coupling patterns compared to the target.
¹H NMR: Propanoate Chain Two distinct triplets for the -CH₂-CH₂- group.A triplet for the -CH₂- adjacent to the ester and a triplet for the -CH₂- adjacent to the nitrogen.A multiplet for the -CH- group and a doublet for the -CH₂- group.
¹³C NMR: Aromatic Carbons Six distinct signals.Four distinct signals due to the symmetry of the 4-fluorophenyl group.Six distinct signals, but with different chemical shifts and C-F coupling constants compared to the target.
Mass Spec: Molecular Ion (M⁺) m/z = 211m/z = 211m/z = 211
Mass Spec: Fragmentation Fragmentation will be influenced by the ortho-fluoro and para-amino substitution.Fragmentation will likely involve the N-phenyl bond.Fragmentation patterns will differ due to the different substitution pattern on the aromatic ring.
IR: N-H Stretch Two sharp peaks (primary amine).[1]One sharp peak (secondary amine).Two sharp peaks (primary amine).[1]

Experimental Protocols

To obtain high-quality data for structural confirmation, adherence to standardized experimental protocols is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Sample of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum and integrate the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

  • Appropriate solvent (e.g., methanol, acetonitrile)

  • Sample of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Procedure (for ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

    • If possible, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample of Ethyl 3-(4-amino-2-fluorophenyl)propanoate

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizing the Confirmation Workflow and Structural Differences

To further clarify the process and the key molecular distinctions, the following diagrams are provided.

G cluster_workflow Structural Confirmation Workflow synthesis Synthesized Compound (Presumed Structure) nmr ¹H and ¹³C NMR Spectroscopy synthesis->nmr Analytical Characterization ms Mass Spectrometry (MS) synthesis->ms Analytical Characterization ir Infrared (IR) Spectroscopy synthesis->ir Analytical Characterization data_analysis Comprehensive Data Analysis and Comparison nmr->data_analysis ms->data_analysis ir->data_analysis confirmation Unambiguous Structure Confirmed data_analysis->confirmation Data Concordance

Caption: A logical workflow for the structural confirmation of a synthesized compound using multiple analytical techniques.

Caption: A visual comparison of the target molecule and its key isomers, highlighting the differences in substituent positions.

Conclusion

The structural confirmation of Ethyl 3-(4-amino-2-fluorophenyl)propanoate requires a meticulous and multi-faceted analytical approach. By combining the predictive power of ¹H and ¹³C NMR, the molecular weight and fragmentation information from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can build an irrefutable case for the structure of their synthesized compound. This guide provides the foundational knowledge and practical protocols to navigate this critical aspect of chemical research, ensuring the integrity and reproducibility of scientific findings.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 3-(4-amino-2-fluorophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-amino-2-fluorophenyl)propanoate
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